molecular formula C8H9ClN4 B2398075 7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 917747-66-1

7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine

Katalognummer: B2398075
CAS-Nummer: 917747-66-1
Molekulargewicht: 196.64
InChI-Schlüssel: OCBGXKRBMFZSNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 917747-66-1) is a high-purity triazolopyrimidine derivative supplied with a minimum purity of 97% . This compound belongs to a class of nitrogen-containing heterocycles known as purine bioisosteres, which are of significant interest in medicinal and agrochemical research due to their ability to mimic the structure of natural purines . Triazolopyrimidine scaffolds are frequently investigated as core structures in the discovery of novel anti-tumor agents . Research has demonstrated that structurally similar [1,2,4]triazolo[1,5-a]pyrimidine derivatives exhibit promising in vitro anti-tumor activities against various human cancer cell lines, such as liver cancer (Bel-7402) and fibrosarcoma (HT-1080), with certain analogs showing superior potency to established chemotherapeutic agents . The presence of substituents at the 5- and 7- positions of the triazolopyrimidine ring is known to be critical for modulating this biological activity . Beyond oncology, this chemical scaffold is also explored in the development of herbicides, as it can serve as a potential inhibitor of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants . The molecular formula for this compound is C 8 H 9 ClN 4 , and its structure can be represented by the SMILES notation CCCC1=NC2=NC=NN2C(=C1)Cl . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to comply with all applicable local and federal regulations.

Eigenschaften

IUPAC Name

7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-2-3-6-4-7(9)13-8(12-6)10-5-11-13/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBGXKRBMFZSNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=NC=NN2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917747-66-1
Record name 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Therapeutic Potential of 5-Propyl-triazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, isoelectronic with purines and capable of engaging diverse biological targets. While the 5-methyl variants are widely explored, the 5-propyl-triazolo[1,5-a]pyrimidine derivatives have emerged as a distinct subclass with unique physicochemical profiles. The extension of the alkyl chain at the C-5 position from methyl to propyl introduces specific steric and lipophilic modifications that critically influence binding affinity in hydrophobic pockets of enzymes and receptors.

This technical guide analyzes the therapeutic utility of these derivatives, specifically focusing on their dual-action potential as CCR2/CCR5 antagonists (immuno-modulation) and antimicrobial agents (cell wall synthesis inhibition). We provide validated synthetic protocols, structure-activity relationship (SAR) insights, and mechanistic pathways to support lead optimization in drug discovery.

Chemical Architecture & Synthesis[1][2]

The Scaffold Advantage

The triazolo[1,5-a]pyrimidine core mimics the adenosine pharmacophore. The introduction of a 5-propyl group serves two primary medicinal chemistry functions:

  • Lipophilicity Modulation: Increases

    
     relative to 5-methyl analogs, enhancing blood-brain barrier (BBB) penetration for neuroprotective applications and improving cell membrane permeability for intracellular targets (e.g., CDK2).
    
  • Steric Occlusion: The propyl chain provides bulk that can induce conformational selectivity, particularly valuable in allosteric binding sites of G-protein coupled receptors (GPCRs) like CCR2.

Validated Synthetic Protocol

The most robust method for accessing the 4,7-dihydro-5-propyl-triazolo[1,5-a]pyrimidine core is via a Biginelli-like multicomponent reaction (MCR) . This pathway is preferred for its atom economy and "green" chemistry potential.

Protocol: Solvent-Free One-Pot Synthesis

  • Reagents:

    • Aldehyde (e.g., Benzaldehyde derivatives): 1.0 equiv

    • 1,3-Dicarbonyl (e.g., Ethyl 3-oxohexanoate - Critical for 5-propyl moiety): 1.0 equiv

    • 3-Amino-1,2,4-triazole: 1.0 equiv

    • Catalyst:

      
      -Toluenesulfonic acid (
      
      
      
      -TsOH) or Ionic Liquids (e.g., [BMIM]PF
      
      
      )[1]
  • Procedure:

    • Combine reagents in a round-bottom flask.

    • Heat to 140°C (solvent-free) or reflux in ethanol for 4–6 hours.

    • Monitor reaction progress via TLC (Ethyl acetate:Hexane 4:6).

    • Cool to room temperature. The solid product precipitates.

    • Recrystallize from ethanol to obtain pure Ethyl 7-aryl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate.

Self-Validating Check: The formation of the 5-propyl derivative is confirmed by


H NMR signals: a triplet (

0.9 ppm, terminal CH

), a multiplet (

1.6 ppm, CH

), and a triplet (

2.8 ppm, CH

attached to the ring).
Synthetic Workflow Visualization

SynthesisWorkflow Start Reagents: Aldehyde + 3-Amino-1,2,4-triazole + Ethyl 3-oxohexanoate Step1 Condensation (Knoevenagel/Michael) Start->Step1 Mix Step2 Cyclodehydration (140°C, 4-6h) Step1->Step2 Heat Product 5-Propyl-triazolo[1,5-a]pyrimidine Derivative Step2->Product Precipitate Validation QC: 1H NMR (Propyl signals: 0.9, 1.6, 2.8 ppm) Product->Validation Analyze

Figure 1: One-pot multicomponent synthesis workflow for 5-propyl-triazolo[1,5-a]pyrimidine derivatives.

Therapeutic Indications & Mechanisms

Immuno-Oncology: CCR2/CCR5 Antagonism

Chemokine receptors CCR2 and CCR5 are critical drivers of inflammation and cancer metastasis. 5-propyl-triazolo[1,5-a]pyrimidin-7-ones have been identified as intracellular allosteric antagonists .

  • Mechanism: Unlike competitive antagonists that bind the orthosteric site, these derivatives penetrate the cell membrane (aided by the 5-propyl lipophilicity) and bind to an intracellular site (likely Helix 8). This prevents

    
    -arrestin recruitment and receptor internalization.
    
  • Therapeutic Outcome: Inhibition of macrophage infiltration in tumors and blockade of HIV-1 entry (CCR5 dependent).

Antimicrobial Activity: Cell Wall Biosynthesis

Dihydro-5-propyl derivatives exhibit narrow-spectrum activity against Gram-positive pathogens, specifically Enterococcus faecium.

  • Target: Macromolecular synthesis assays indicate inhibition of cell wall biosynthesis , distinct from protein or DNA synthesis inhibition.

  • SAR Note: While 5-methyl derivatives are often more potent against fungi, the 5-propyl variants show specificity toward specific bacterial strains, suggesting a size-dependent fit in the bacterial target enzyme.

Mechanistic Signaling Pathway

MOA_Pathway Compound 5-Propyl-triazolo[1,5-a]pyrimidine CCR_Rec CCR2 / CCR5 Receptor (Intracellular Domain) Compound->CCR_Rec Allosteric Binding Tubulin Tubulin (Colchicine Site) Compound->Tubulin Inhibits B_Arrestin Beta-Arrestin Recruitment CCR_Rec->B_Arrestin Blocks Inflammation Chemotaxis & Inflammation B_Arrestin->Inflammation Reduces Microtubule Microtubule Polymerization Tubulin->Microtubule Disrupts Apoptosis G2/M Arrest & Apoptosis (Bax/Bcl-2) Microtubule->Apoptosis Induces

Figure 2: Dual mechanistic pathways: CCR2/5 antagonism (left) and Tubulin polymerization inhibition (right).

Experimental Data Summary

The following table summarizes key biological data points comparing 5-propyl derivatives against standard references.

Target / AssayCompound VariantActivity MetricReference StandardNotes
CCR2 Antagonism 5-Propyl-7-one deriv.IC


10-50 nM
BMS-741672Intracellular binding mode [1]
Antifungal (C. albicans)5-Propyl-dihydro deriv.MIC: 12.5

g/mL
Fluconazole5-Methyl analog is 2x more potent [2]
Antibacterial (S. aureus)5-Propyl-dihydro deriv.MIC: 25

g/mL
AmpicillinModerate activity; requires halogen sub. [2]
Anticancer (MGC-803)5-Propyl-triazolo deriv.IC

: 0.96

M
5-FluorouracilInduces ROS-mediated apoptosis [3]

Future Outlook & Optimization

To transition 5-propyl-triazolo[1,5-a]pyrimidines from "hit" to "lead":

  • Metabolic Stability: The propyl chain is susceptible to oxidative metabolism (CYP450). Fluorination of the propyl chain (e.g., 5-(3,3,3-trifluoropropyl)) is recommended to block metabolic hot spots while retaining lipophilicity.

  • Solubility: High lipophilicity (

    
    ) in some derivatives limits bioavailability. Introduction of polar heterocycles (e.g., morpholine) at the C-7 position is a proven strategy to improve aqueous solubility.
    

References

  • Synthesis and Pharmacological Evaluation of Triazolopyrimidinone Derivatives as Noncompetitive, Intracellular Antagonists for CC Chemokine Receptors 2 and 5. Journal of Medicinal Chemistry.

  • Solvent-free Synthesis, Characterization, and Antimicrobial Evaluation of Ethyl 7-Phenyl-5-Propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Derivatives. Current Indian Science.

  • Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.

  • Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. Bioorganic & Medicinal Chemistry Letters.

Sources

An In-Depth Technical Guide to 7-Chloro-5-propyl-triazolo[1,5-a]pyrimidine: Synthesis, Properties, and Safety Considerations

An In-Depth Technical Guide to 7-Chloro-5-propyl-[1][2][3]triazolo[1,5-a]pyrimidine: Synthesis, Properties, and Safety Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-Chloro-5-propyl-[1][2]triazolo[1,5-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. Drawing from data on structurally related analogs, this document outlines its chemical identity, potential synthetic routes, and critical safety information to support research and development activities.

Chemical Identity and Nomenclature

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
7-Chloro-5-propyl-[1][2]triazolo[1,5-a]pyrimidineNot AvailableC8H9ClN4196.64[3]
7-Chloro-5-methyl-[1][2]triazolo[1,5-a]pyrimidine24415-66-5[1][4][5]C6H5ClN4168.58[1]
7-Chloro-[1][2]triazolo[1,5-a]pyrimidine52341-91-0C5H3ClN4154.56

The core structure,[1][2]triazolo[1,5-a]pyrimidine, is a "privileged scaffold" in medicinal chemistry due to its isoelectronic relationship with purines, allowing it to interact with a wide range of biological targets.[6]

Synthesis and Characterization

The synthesis of 7-substituted[1][2]triazolo[1,5-a]pyrimidines typically involves the cyclocondensation of a 3-amino-1,2,4-triazole with a β-dicarbonyl compound or a functional equivalent. For 7-Chloro-5-propyl-[1][2]triazolo[1,5-a]pyrimidine, a plausible synthetic route would involve the reaction of 3-amino-1,2,4-triazole with a propyl-substituted 1,3-dicarbonyl compound, followed by chlorination.

A general synthetic scheme is outlined below:

Synthesis_Workflow3_amino_1_2_4_triazole3-Amino-1,2,4-triazolecondensationCyclocondensation3_amino_1_2_4_triazole->condensationpropyl_beta_ketoesterPropyl-β-ketoesterpropyl_beta_ketoester->condensationhydroxylated_intermediate5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olcondensation->hydroxylated_intermediatechlorinationChlorination (e.g., POCl3)hydroxylated_intermediate->chlorinationfinal_product7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidinechlorination->final_product

Caption: Generalized synthetic workflow for 7-Chloro-5-propyl-[1][2]triazolo[1,5-a]pyrimidine.

Characterization of the final product would be achieved using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

Potential Applications in Drug Discovery

The[1][2]triazolo[1,5-a]pyrimidine scaffold is a versatile platform for the development of novel therapeutics. Various derivatives have shown a broad spectrum of biological activities.

  • Anticonvulsant Activity: Several 7-substituted-5-phenyl-[1][2]triazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anticonvulsant properties.[7] Additionally, derivatives of[1][2]-triazolo[1,5-a]pyrimidine-7(4H)-one have been identified as positive modulators of the GABAA1 receptor, demonstrating potent anticonvulsant activity with low toxicity in preclinical models.[8]

  • Antiviral Activity: This class of compounds has been investigated for its potential to inhibit viral polymerases, with activity reported against influenza A virus.[2]

  • Antiparasitic and Antimicrobial Properties: The triazolopyrimidine core has been explored for developing agents against parasitic diseases like Leishmaniasis and Chagas disease.[9]

  • Anticancer Potential: The structural similarity to purines makes these compounds candidates for targeting enzymes such as kinases, which are often dysregulated in cancer.[6] Some derivatives have been shown to induce cell death in cancer cell lines.

The introduction of a propyl group at the 5-position and a chlorine atom at the 7-position of the[1][2]triazolo[1,5-a]pyrimidine core may modulate the pharmacokinetic and pharmacodynamic properties, potentially leading to new therapeutic agents.

Safety and Handling

Due to the absence of a specific Safety Data Sheet (SDS) for 7-Chloro-5-propyl-[1][2]triazolo[1,5-a]pyrimidine, a precautionary approach based on the known hazards of structurally similar compounds is essential.

Inferred Hazard Profile

The hazard information for 7-Chloro-[1][2]triazolo[1,5-a]pyrimidine and its 5-methyl analog provides a basis for anticipating the potential risks associated with the 5-propyl derivative.

Hazard Statement Description GHS Pictogram
H302Harmful if swallowed[10]GHS07 (Exclamation Mark)
H315Causes skin irritation[10]GHS07 (Exclamation Mark)
H319Causes serious eye irritation[10]GHS07 (Exclamation Mark)
H335May cause respiratory irritation[10]GHS07 (Exclamation Mark)
Recommended Safety Precautions

Given the potential hazards, the following safety measures should be implemented when handling 7-Chloro-5-propyl-[1][2]triazolo[1,5-a]pyrimidine:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

The following diagram illustrates the recommended handling protocol:

Handling_ProtocolstartStart HandlingppeDon Personal Protective Equipment(Gloves, Goggles, Lab Coat)start->ppefume_hoodWork in a Chemical Fume Hoodppe->fume_hoodweighingWeigh Compound Carefullyfume_hood->weighinghandlingPerform Experimental Proceduresweighing->handlingcleanupClean Work Area and Equipmenthandling->cleanupdisposalDispose of Waste According to Regulationscleanup->disposalendEnd Handlingdisposal->end

Caption: Recommended safe handling workflow for 7-Chloro-5-propyl-[1][2]triazolo[1,5-a]pyrimidine.

Conclusion

7-Chloro-5-propyl-[1][2]triazolo[1,5-a]pyrimidine represents a molecule of interest within the broader class of[1][2]triazolo[1,5-a]pyrimidines, a scaffold with proven potential in drug discovery. While specific data for this analog is limited, a comprehensive understanding of its chemistry, potential synthesis, and likely safety profile can be established by examining related compounds. Researchers and drug development professionals should proceed with appropriate caution, guided by the safety recommendations outlined in this guide, as they explore the therapeutic potential of this and similar molecules.

References

  • 7-Chloro-5-methyl-[1][2]triazolo[1,5-a]pyrimidine. AMERICAN ELEMENTS. [Link]

  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PMC. [Link]

  • 7-Chloro-[1][2]triazolo[1,5-a]pyrimidine. PubChem. [Link]

  • Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1][2]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Novel 7-Substituted-5-phenyl-[1][2]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. PMC. [Link]

  • 7-chloro-5-propyl-[1][2]triazolo[1,5-a]pyrimidine. PubChemLite. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]

  • Discovery of[1][2]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. PubMed. [Link]

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science and Technology. [Link]

  • 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine. Toxics Release Inventory - EPA. [Link]

The Triazolo[1,5-a]pyrimidine Scaffold: A Versatile Bioisostere in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic replacement of functional groups with moieties that retain or enhance biological activity while optimizing physicochemical properties is a cornerstone of drug design. This practice, known as bioisosterism, has led to the discovery of numerous successful therapeutics. Among the privileged heterocyclic scaffolds employed in this strategy, the[1][2][3]triazolo[1,5-a]pyrimidine core has emerged as a remarkably versatile and effective bioisostere. Its unique electronic and structural features allow it to mimic a range of critical biological pharmacophores, including purines, carboxylic acids, and N-acetylated lysines. This technical guide provides a comprehensive overview of the bioisosteric applications of the triazolo[1,5-a]pyrimidine scaffold, delving into the rationale for its use, its impact on structure-activity relationships (SAR), and its successful implementation in the development of novel therapeutic agents targeting a diverse array of protein classes.

Introduction: The Power of Bioisosterism and the Rise of a Privileged Scaffold

Bioisosterism is a fundamental concept in medicinal chemistry that involves the substitution of atoms or groups of atoms within a biologically active molecule with other atoms or groups that have similar physical or chemical properties. The goal is to create new compounds with improved potency, selectivity, metabolic stability, or reduced toxicity. The[1][2][3]triazolo[1,5-a]pyrimidine system, a fused heterocyclic scaffold, has garnered significant attention as a bioisostere due to its unique combination of properties.[4][5][6]

The triazolo[1,5-a]pyrimidine core is isoelectronic with the purine ring system, a fundamental component of nucleic acids and a key recognition element for many enzymes.[4][7] This structural mimicry allows it to effectively target ATP-binding sites in kinases and other purine-recognizing proteins.[8][9] Furthermore, strategic substitution on the triazolo[1,5-a]pyrimidine ring can modulate its electronic distribution and hydrogen bonding capacity, enabling it to act as a bioisostere for other critical functional groups like carboxylic acids and the N-acetyl moiety of acetylated lysines.[5][7][9] This versatility has led to its exploration in a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[2][10][11][12]

The Triazolo[1,5-a]pyrimidine Scaffold as a Purine Bioisostere

The most prominent application of the triazolo[1,5-a]pyrimidine scaffold is as a non-classical bioisostere of the purine ring. This is due to their similar size, shape, and the arrangement of nitrogen atoms capable of forming key hydrogen bond interactions within the active sites of purine-binding proteins.

Targeting the Kinase Superfamily

The ATP-binding site of protein kinases is a well-validated target for cancer therapy. Many successful kinase inhibitors are purine analogs that compete with endogenous ATP. The triazolo[1,5-a]pyrimidine core provides a robust framework for designing novel kinase inhibitors with improved selectivity and pharmacological properties.

A notable example is the development of cyclin-dependent kinase 2 (CDK2) inhibitors.[8][13] Roscovitine, a 2,6,9-trisubstituted purine, is a known CDK inhibitor.[14] Researchers have successfully replaced the purine core of roscovitine with a pyrazolo[1,5-a]-1,3,5-triazine, a close analog of the triazolo[1,5-a]pyrimidine, to generate potent and selective CDK inhibitors.[14][15] This bioisosteric replacement has led to compounds with significantly higher potency against various CDKs and enhanced induction of cell death in tumor cell lines.[14]

Caption: Bioisosteric relationship between the purine core and the triazolo[1,5-a]pyrimidine scaffold.

Inhibition of Phosphodiesterases (PDEs)

Phosphodiesterases are a family of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibitors of PDEs have therapeutic applications in cardiovascular diseases, respiratory disorders, and neurological conditions. Several series of[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective PDE inhibitors.

For instance, 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines have been identified as potent inhibitors of cAMP phosphodiesterase, showing promise as new cardiovascular agents.[16] More recently, extensive research has focused on developing[1][2][3]triazolo[1,5-a]pyrimidine-based inhibitors of phosphodiesterase 2A (PDE2A) for the treatment of neurological and psychiatric disorders.[12][17][18] Structure-guided design and computational approaches have led to the discovery of highly potent and selective PDE2A inhibitors with demonstrated in vivo target engagement.[17][18]

Beyond Purine Mimicry: Expanding Bioisosteric Applications

The versatility of the triazolo[1,5-a]pyrimidine scaffold extends beyond its role as a purine bioisostere. Judicious placement of substituents can alter its electronic properties, allowing it to mimic other important functional groups.

Carboxylic Acid Bioisostere

The triazolo[1,5-a]pyrimidine ring, particularly when unsubstituted at certain positions, can act as a bioisostere for the carboxylic acid functional group.[5][9] This is attributed to its ability to engage in similar hydrogen bonding interactions as a carboxylate. This application is particularly valuable for improving the pharmacokinetic profile of drug candidates by replacing a potentially metabolically labile or poorly permeable carboxylic acid group with a more stable and lipophilic heterocyclic core.

N-Acetyl Lysine Mimic

In the field of epigenetics, the recognition of post-translationally modified proteins is a key area of research. Bromodomains are protein modules that specifically recognize ε-N-acetylated lysine residues on histone tails. The triazolo[1,5-a]pyrimidine scaffold has been successfully employed as a mimic of the N-acetyl group of acetylated lysine, leading to the development of potent bromodomain inhibitors.[5][9] This demonstrates the remarkable ability of this scaffold to engage in specific protein-ligand interactions typically reserved for modified amino acid side chains.

Caption: Diverse bioisosteric applications of the triazolo[1,5-a]pyrimidine scaffold.

Case Studies: Therapeutic Success Stories

The practical application of the triazolo[1,5-a]pyrimidine scaffold as a bioisostere is best illustrated through specific examples of drug discovery programs.

Anticancer Agents Targeting Tubulin

A series of[1][2][3]triazolo[1,5-a]pyrimidines have been developed as a novel class of anticancer agents that function by inhibiting tubulin polymerization.[1][3] Extensive structure-activity relationship (SAR) studies have established the key structural requirements for high potency.[1][3] These compounds have demonstrated significant antitumor activity in preclinical xenograft models and possess the ability to overcome multidrug resistance.[1][3]

Compound Modification IC50 (nM) Target Cell Line
Lead Compound 5-((1S)-2,2,2-trifluoro-1-methylethyl)amino<10Various Cancer Cell Lines
Analog 1 5-(2,2,2-trifluoroethyl)amino10-50Various Cancer Cell Lines
Analog 2 5-alkoxy substitution>1000Various Cancer Cell Lines
Table 1: Representative SAR data for antitubulin triazolo[1,5-a]pyrimidines.[1]
Antimalarial Agents Targeting PfDHODH

The enzyme dihydroorotate dehydrogenase from Plasmodium falciparum (PfDHODH) is a validated target for antimalarial drug discovery. A high-throughput screening campaign identified a triazolopyrimidine-based inhibitor of PfDHODH.[19] Subsequent lead optimization, guided by bioisosteric replacement strategies within the triazolopyrimidine core and its substituents, led to the identification of metabolically stable analogs with in vivo efficacy in a mouse model of malaria.[19] Interestingly, replacing the triazolo[1,5-a]pyrimidine core with a triazolo[1,5-a]pyridine resulted in a significant loss of activity, highlighting the critical role of the pyrimidine nitrogen in target engagement.[19]

Experimental Protocols

To provide practical insights for researchers, this section outlines a general synthetic procedure for a triazolo[1,5-a]pyrimidine derivative and a representative biological assay.

Synthesis of a Substituted[1][2][3]Triazolo[1,5-a]pyrimidine

This protocol describes a common method for the synthesis of the triazolo[1,5-a]pyrimidine core via the condensation of a 3-amino-1,2,4-triazole with a β-ketoester.

Step 1: Synthesis of the 3-Amino-1,2,4-triazole Precursor

  • Rationale: The 3-amino-1,2,4-triazole is a key building block containing the triazole ring and a nucleophilic amino group required for the subsequent cyclization.

  • Procedure: A mixture of dicyandiamide and hydrazine hydrate is heated at reflux in a suitable solvent (e.g., water or ethanol) for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated 3-amino-1,2,4-triazole is collected by filtration, washed with cold solvent, and dried.

Step 2: Condensation and Cyclization

  • Rationale: The condensation of the amino group of the triazole with the keto group of the β-ketoester, followed by intramolecular cyclization and dehydration, leads to the formation of the fused triazolo[1,5-a]pyrimidine ring system.

  • Procedure: A mixture of the 3-amino-1,2,4-triazole and a β-ketoester (e.g., ethyl acetoacetate) in a high-boiling solvent such as acetic acid or Dowtherm A is heated at reflux for an extended period. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the desired[1][2][3]triazolo[1,5-a]pyrimidin-7-one derivative.

Caption: General synthetic workflow for[1][2][3]triazolo[1,5-a]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (Example: CDK2)

This protocol outlines a typical in vitro assay to evaluate the inhibitory activity of a triazolo[1,5-a]pyrimidine compound against a protein kinase.

Step 1: Reagent Preparation

  • Kinase: Recombinant human CDK2/Cyclin E complex.

  • Substrate: A peptide substrate for CDK2 (e.g., a histone H1-derived peptide).

  • ATP: Adenosine triphosphate, radio-labeled ([γ-³²P]ATP) or non-radiolabeled for detection methods like fluorescence polarization.

  • Test Compound: The synthesized triazolo[1,5-a]pyrimidine derivative dissolved in DMSO.

  • Assay Buffer: A buffer solution containing MgCl₂, DTT, and other components to ensure optimal kinase activity.

Step 2: Assay Procedure

  • Add the assay buffer, substrate, and test compound at various concentrations to the wells of a microtiter plate.

  • Initiate the kinase reaction by adding the CDK2/Cyclin E enzyme and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-radiolabeled ATP).

Step 3: Detection and Data Analysis

  • Radiometric Assay: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP using a phosphocellulose filter membrane. The radioactivity on the filter is quantified using a scintillation counter.

  • Non-Radiometric Assays: Methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence can be used with specific reagents to quantify kinase activity.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (DMSO only). The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has firmly established itself as a privileged and highly versatile bioisostere in medicinal chemistry. Its ability to effectively mimic purines, carboxylic acids, and N-acetylated lysines has enabled the development of a diverse range of potent and selective modulators of various biological targets. The successful application of this scaffold in oncology, infectious diseases, and other therapeutic areas underscores its importance in modern drug discovery.

Future research will likely focus on further exploring the chemical space around the triazolo[1,5-a]pyrimidine core to identify novel bioisosteric relationships and to fine-tune the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates. The continued integration of computational chemistry, structural biology, and innovative synthetic methodologies will undoubtedly unlock the full potential of this remarkable scaffold in the quest for new and improved medicines.

References

  • Zhang, N., Ayral-Kaloustian, S., Nguyen, T., Afragola, J., Hernandez, R., Lucas, J., Gibbons, J., & Beyer, C. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(2), 319-327. [Link]

  • Abdelkhalek, A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. [Link]

  • Novinson, T., Hanson, R., Dimmitt, M. K., Simon, L. N., Robins, R. K., & O'Brien, D. E. (1974). 2-(Alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors with potential as new cardiovascular agents. Journal of Medicinal Chemistry, 17(6), 645-648. [Link]

  • Zhang, N., Ayral-Kaloustian, S., Nguyen, T., Afragola, J., Hernandez, R., Lucas, J., Gibbons, J., & Beyer, C. (2007). Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry, 50(2), 319-327. [Link]

  • El-Sayed, N. A. A., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2025). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic Chemistry, 165, 108539. [Link]

  • Oukoloff, K. L., Francisco, B., Lucero, K. R., & Ballatore, C. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]

  • Scott, J. S., et al. (2020).[1][2][3]Triazolo[1,5-a]pyrimidine Phosphodiesterase 2A Inhibitors: Structure and Free-Energy Perturbation-Guided Exploration. Journal of Medicinal Chemistry, 63(21), 12887-12910. [Link]

  • Rovira, C., et al. (2021). Structure-Activity Relationships, Tolerability and Efficacy of Microtubule-Active 1,2,4-Triazolo[1,5-a]pyrimidines as Potential Candidates to Treat Human African Trypanosomiasis. Molecules, 26(11), 3328. [Link]

  • Boes, M., et al. (2018).[1][2][3]triazolo[1,5-a]pyrimidine derivatives as pde2 inhibitors. Patent WO2018083098A1.

  • Wang, T., et al. (2017). SAR of 1,2,4-triazolo[1,5-a]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3345-3348. [Link]

  • Zhao, B., et al. (2024). Discovery of Novel[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Oukoloff, K. L., Francisco, B., Lucero, K. R., & Ballatore, C. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]

  • Richardson, C. M., et al. (2006). Triazolo[1,5-a]pyrimidines as Novel CDK2 Inhibitors: Protein Structure-Guided Design and SAR. Bioorganic & Medicinal Chemistry Letters, 16(11), 2937-2941. [Link]

  • Bettayeb, K., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent cyclin-dependent kinase inhibitor (R)-roscovitine analogue. Journal of Medicinal Chemistry, 52(3), 844-848. [Link]

  • Ahmed, S. A., Ahmed, O. M., & Abdelhamid, A. O. (2014). Synthesis and Anti-Tumor Activities of New[1][2][3]triazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 5(2), 334-338. [Link]

  • Bettayeb, K., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Journal of Medicinal Chemistry, 52(3), 844-848. [Link]

  • Phillips, M. A., et al. (2012). Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 55(17), 7650-7661. [Link]

  • Richardson, C. M., et al. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 16(11), 2937-2941. [Link]

  • Oukoloff, K. L., Francisco, B., Lucero, K. R., & Ballatore, C. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]

  • Al-Ostath, A., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science and Technology, 10(1), 1-25. [Link]

  • Scott, J. S., et al. (2020).[1][2][3]Triazolo[1,5- a]pyrimidine Phosphodiesterase 2A Inhibitors: Structure and Free-Energy Perturbation-Guided Exploration. Journal of Medicinal Chemistry, 63(21), 12887-12910. [Link]

  • Adane, L., et al. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 30(8), 1735. [Link]

  • Eskandar, R., et al. (2020). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Bioorganic Chemistry, 94, 103411. [Link]

  • Gulevskaya, A. V., & Pozharskii, A. F. (2002). Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry. Advances in Heterocyclic Chemistry, 82, 1-62. [Link]

  • Brehmer, D., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. [Link]

  • Brehmer, D., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. [Link]

  • Tanaka, Y., et al. (2024).[1][2][3]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors. Bioorganic & Medicinal Chemistry, 110, 117865. [Link]

  • Wang, Y., et al. (2020). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 211, 113108. [Link]

  • Savateev, K. V., et al. (2015). 6-Aminotriazolo[1,5-a]pyrimidines as precursors of 1,2,4-triazolo[5,1-b]purines. Chimica Techno Acta, 2(2), 1-4. [Link]

  • Salmaso, V., et al. (2023). Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors. International Journal of Molecular Sciences, 24(21), 15923. [Link]

  • Oukoloff, K. L., Francisco, B., Lucero, K. R., & Ballatore, C. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 26(16), 4933. [Link]

Sources

Literature review of 7-substituted [1,2,4]triazolo[1,5-a]pyrimidines

Introduction: The Versatile[1][2][3]triazolo[1,5-a]pyrimidine Scaffold

The[1][2][3]triazolo[1,5-a]pyrimidine (TP) is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and drug development.[3][4] Its structure is isoelectronic with purine, allowing it to act as a purine bioisostere and interact with a wide array of biological targets.[3] This versatility has led to the development of TP derivatives with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, antiviral, antimicrobial, and anti-inflammatory properties.[5][6][7][8]

The biological profile of the TP scaffold can be finely tuned through substitution at various positions. Of particular importance is the C7 position. Modifications at this site have a profound impact on the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. These changes, in turn, dictate the compound's pharmacokinetic and pharmacodynamic behavior, making the exploration of 7-substituted analogs a highly fruitful strategy in the quest for novel therapeutic agents.[1][2] This guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships (SAR) of 7-substituted[1][2][3]triazolo[1,5-a]pyrimidines, offering a technical resource for researchers in the field.

Part 1: Core Synthetic Strategies for C7-Functionalization

The cornerstone of synthesizing diverse 7-substituted TP derivatives is the creation of a reactive intermediate, most commonly a 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine. This intermediate serves as a versatile precursor for introducing a wide range of functional groups via nucleophilic substitution.

The Key Intermediate: Synthesis of 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidines

The typical synthetic pathway begins with the condensation of a 3-amino-1,2,4-triazole with a β-ketoester or a similar 1,3-dielectrophilic species.[6] This reaction establishes the core bicyclic structure, often yielding a 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine, which exists in tautomeric equilibrium with the more stable 7-oxo form (a pyrimidone).[9][10]

The critical subsequent step is the conversion of this hydroxyl/oxo group into an effective leaving group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It acts as both a chlorinating and dehydrating agent, efficiently converting the 7-oxo tautomer into the highly reactive 7-chloro derivative. This intermediate is the linchpin for introducing diversity at the C7 position.

Gcluster_0Core Synthesiscluster_1C7-Functionalization (Nucleophilic Substitution)A3-Amino-1,2,4-triazole+ β-KetoesterB7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine(7-Oxo Tautomer)A->BCyclocondensationC7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine(Key Intermediate)B->CPOCl₃, RefluxD7-Alkoxy/Phenoxy Derivatives(O-linked)C->DR-OH, BaseE7-Amino Derivatives(N-linked)C->ER-NH₂, BaseF7-Thioether Derivatives(S-linked)C->FR-SH, Base

Caption: General workflow for the synthesis of 7-substituted TP derivatives.

Experimental Protocol: Synthesis of 7-chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine

This protocol is adapted from methodologies described in the literature for the synthesis of key 7-chloro intermediates.[1]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, place 5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one (1 equivalent).

  • Reagent Addition: Add an excess of phosphorus oxychloride (POCl₃) (e.g., 10-15 equivalents) to the flask.

  • Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield the pure 7-chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine.

Experimental Protocol: General Procedure for Nucleophilic Substitution at C7

This generalized protocol is based on the synthesis of 7-phenoxy and 7-alkoxy derivatives.[1][11]

  • Reaction Setup: To a solution of the appropriate 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine (1 equivalent) in a suitable solvent (e.g., acetonitrile or DMF), add the desired nucleophile (alcohol, phenol, or amine; 1.1-1.5 equivalents).

  • Base Addition: Add a base, such as sodium hydroxide or potassium carbonate (1.5-2.0 equivalents), to the mixture. The base acts as a proton scavenger.

  • Reaction Conditions: Heat the mixture at reflux (typically 80-100 °C) for 1-4 hours, monitoring the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and pour it into cold water.

  • Extraction: If a precipitate forms, it can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford the final 7-substituted product.

Part 2: Biological Activities and Structure-Activity Relationships (SAR)

The strategic introduction of substituents at the C7 position has yielded compounds with potent and selective biological activities, most notably in the areas of epilepsy and cancer.

Anticonvulsant Activity

A significant body of research has focused on 7-substituted-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidines as anticonvulsant agents.[1][5] The primary screening model used is the maximal electroshock (MES) test in mice.[1]

The SAR studies reveal a strong correlation between anticonvulsant activity and the nature of the C7 substituent. Specifically, introducing alkoxy and phenoxy groups at this position has proven effective.

  • Expertise & Causality: The 5-phenyl group and the substituent at the C7 position act as hydrophobic sites.[1] This increased lipophilicity is crucial for the molecule's ability to cross the blood-brain barrier, a fundamental requirement for centrally-acting drugs. The triazole ring component often serves as a hydrogen bond acceptor.[1]

  • SAR Insights: Within the 7-alkoxy series, the length of the alkyl chain significantly influences activity. For instance, compound 3f , with a heptyloxy group at C7, showed potent anticonvulsant activity with an ED₅₀ of 84.9 mg/kg, which was more potent than the established drug valproate.[1][5][11] This suggests an optimal lipophilicity is required for activity.

CompoundC7-Substituent (R)Anticonvulsant Activity (MES Test, ED₅₀ mg/kg, ip)Reference
3c Butoxy144.6[1]
3d Pentyloxy112.5[1]
3e Hexyloxy97.3[1]
3f Heptyloxy 84.9 [1][5][11]
3g Octyloxy92.4[1]
Carbamazepine(Positive Control)11.8[1][5][11]
Valproate(Positive Control)272.0[1][5][11]
Anticancer Activity

The TP scaffold is a privileged structure in oncology research, with C7 modifications playing a key role in targeting various cancer-related pathways.

  • Tubulin Inhibition: A notable class of anticancer TP derivatives functions by inhibiting tubulin polymerization.[12][13] Unlike taxanes, these compounds do not bind competitively with paclitaxel but instead inhibit the binding of vinca alkaloids.[13] SAR studies for this class have established that a 7-amino substitution is highly favorable. Specifically, linking the C7 position to an anilino moiety, particularly one bearing trifluoromethyl groups, was found to be optimal for anticancer potency.[13][14]

  • Kinase Inhibition: A series of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones have been identified as potent and selective inhibitors of phosphatidylinositol 3-kinase (PI3K), a critical enzyme in cancer cell growth and survival pathways.[9] These compounds demonstrated potent growth inhibition in cancer cell lines deficient in the PTEN tumor suppressor.[9]

  • General Antiproliferative Activity: Other derivatives with C7-anilino substitutions have shown broad antiproliferative activity against various cancer cell lines.[2] For example, compound 19 in a reported series, which features a complex side chain at C2 and a 7-(4-fluoro-3-(trifluoromethyl)phenylamino) group, displayed significant activity against Bel-7402 and HT-1080 cancer cell lines.[2]

Gcluster_substituentsC7-Substituentscluster_activitiesResulting Biological Activitiescenter_node[1,2,4]Triazolo[1,5-a]pyrimidineCoresub_alkoxy-OR(Alkoxy/Phenoxy)sub_amino-NHR(Anilino)sub_oxo=O(Pyrimidone)act_anticonvulsantAnticonvulsant(BBB Penetration)sub_alkoxy->act_anticonvulsantIncreases Lipophilicityact_tubulinAnticancer(Tubulin Inhibition)sub_amino->act_tubulinKey for Target Bindingact_pi3kAnticancer(PI3K Inhibition)sub_oxo->act_pi3kEnables Kinase Interaction

Caption: Structure-Activity Relationship (SAR) summary for C7-substituents.

Compound ClassC7-SubstituentBiological Target/ActivityRepresentative IC₅₀Reference
Anilino Derivatives7-Anilino groupsAntiproliferative6.1 µM (Compound 19 vs. HT-1080)[2]
Pyrimidin-7-ones7-OxoPI3K Inhibition~0.100 µM in PTEN deficient cells[9]
Indole Hybrids7-(1-methyl-1H-indol-3-yl)ERK Pathway Suppression9.47 µM (Compound H12 vs. MGC-803)[7]

Part 3: Future Perspectives

The 7-substituted[1][2][3]triazolo[1,5-a]pyrimidine scaffold remains a highly promising platform for the development of novel therapeutics. Future research will likely focus on several key areas:

  • Exploration of New Chemical Space: While O- and N-linked substituents at C7 are well-explored, there is significant potential in developing novel C-C and S-linked analogs to probe new interactions with biological targets.

  • Mechanism of Action Studies: For many active compounds, the precise molecular mechanism remains to be fully elucidated. Deeper investigations into target engagement, downstream signaling effects, and potential off-target activities are crucial for clinical translation.

  • Optimization of Pharmacokinetic Properties: Further derivatization and formulation studies are needed to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds, improving their oral bioavailability and in vivo efficacy.

  • Application to New Disease Areas: The versatility of the scaffold suggests its potential utility in other therapeutic areas, such as neurodegenerative diseases, parasitic infections, and viral illnesses, which are currently less explored.[3][10]

References

  • Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Molecules. [Link]

  • Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules. [Link]

  • Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. PubMed. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed. [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones as novel series of potent β isoform selective phosphatidylinositol 3-kinase inhibitors. PubMed. [Link]

  • Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. ResearchGate. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Semantic Scholar. [Link]

  • Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Eduvest - Journal of Universal Studies. [Link]

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [Link]

  • Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [Link]

  • Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed. [Link]

  • Structure‐activity relationship for the 1,2,4‐triazolo[1,5‐a]pyrimidine scaffold. ResearchGate. [Link]

  • Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. PubMed. [Link]

  • Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. [Link]

  • Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. [Link]

  • Synthesis and cytotoxicity studies of novel[1][2][3]triazolo[1,5-a]pyrimidine-7-amines. PubMed. [Link]

Methodological & Application

Synthesis protocol for 7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 7-Chloro-5-propyl-triazolo[1,5-a]pyrimidine

Abstract

This document provides a comprehensive guide for the synthesis of 7-Chloro-5-propyl-triazolo[1,5-a]pyrimidine, a potentially novel heterocyclic compound with applications in medicinal chemistry and materials science. Due to the absence of a directly published protocol for this specific molecule, this guide presents a rational, two-step synthetic approach based on well-established principles of heterocyclic chemistry. The protocol is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of the underlying reaction mechanisms, and thorough characterization techniques.

Introduction and Rationale

Thetriazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The specific substitution pattern of a chloro group at the 7-position and a propyl group at the 5-position is of interest for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. The chloro group can serve as a versatile handle for further functionalization through nucleophilic substitution reactions, allowing for the generation of diverse compound libraries.

This protocol outlines a robust and reproducible synthesis of 7-Chloro-5-propyl-triazolo[1,5-a]pyrimidine, commencing from commercially available starting materials. The synthetic strategy involves two key transformations:

  • Condensation: The formation of the pyrimidine ring by reacting 3-amino-1,2,4-triazole with a propyl-substituted β-ketoester.

  • Chlorination: The conversion of the resulting hydroxyl group to a chloro group using a suitable chlorinating agent.

Synthetic Scheme

Synthesis_Scheme A 3-Amino-1,2,4-triazole C 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol A->C Acetic Acid, Reflux B Ethyl 2-acetylpentanoate B->C E 7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine C->E Reflux D POCl3 D->E

Nucleophilic aromatic substitution (SNArS_NArSN​Ar) of 7-chloro-triazolopyrimidines

Application Note: Regioselective Functionalization of 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidines

Scaffold:

Executive Summary

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a purine bioisostere in the development of kinase inhibitors, adenosine receptor antagonists, and tubulin modulators. The functionalization of the 7-position via Nucleophilic Aromatic Substitution (

This guide addresses the specific reactivity profile of 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidines. Unlike standard pyrimidines, the fused triazole ring imparts unique electronic properties that enhance electrophilicity at C-7 while creating distinct regioselectivity challenges when C-5 halogens are present. This note provides optimized protocols for amination and etherification, ensuring high yields and minimizing common side reactions like hydrolysis.

Mechanistic Insight & Regioselectivity

To design effective experiments, one must understand the electronic bias of the scaffold. The [1,2,4]triazolo[1,5-a]pyrimidine system contains a bridgehead nitrogen (N-4) that exerts a strong electron-withdrawing inductive effect.

The Reactivity Hierarchy

In a 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine substrate, the C-7 position is significantly more electrophilic than the C-5 position.

  • C-7 (Para-like): Reacts under mild conditions (0°C to RT). The intermediate Meisenheimer complex is stabilized by resonance delocalization onto the bridgehead nitrogen (N-4) and N-1.

  • C-5 (Ortho-like): Reacts only under forcing conditions (Elevated temperatures >80°C).

Key Takeaway: If your starting material is 5,7-dichloro, you can achieve exclusive C-7 substitution by controlling temperature. No protecting groups are required for the C-5 chlorine.

Diagram 1: Reaction Mechanism & Regioselectivity

The following diagram illustrates the addition-elimination pathway and the resonance stabilization that favors C-7 attack.

SNAr_Mechanismcluster_legendRegioselectivity LogicSubstrate5,7-DichloroScaffoldTSMeisenheimerComplex (C-7)Substrate->TS  Attack at C-7(Fast at RT)NuNucleophile(H-Nu)Nu->TSProduct7-SubstitutedProductTS->Product  Eliminationof Cl-ByproductHCl / SaltTS->ByproductNote1C-7 is electronicallyactivated by N-4

Figure 1: Mechanism of

Reaction Optimization Matrix

The choice of solvent and base dramatically impacts the reaction rate and workup difficulty.

VariableRecommendationContext & Causality
Solvent (Standard) DMF or DMAc High Solubility. Best for library synthesis. Dissolves polar intermediates. Requires aqueous workup.
Solvent (Green) Ethanol / iPrOH Protic Activation. The solvent H-bonds to the leaving group (Cl), accelerating departure. Product often precipitates, allowing filtration (no extraction needed).
Base (Organic) DIPEA (Hünig's Base) Standard. Non-nucleophilic. Scavenges HCl. Soluble in organic solvents.
Base (Inorganic)

/

Phenols/Thiols. Essential for generating the more nucleophilic alkoxide/thiolate anions.
Temperature 0°C

RT
C-7 Selectivity. Higher temps (>60°C) risk C-5 substitution or hydrolysis.

Experimental Protocols

Protocol A: General Amination (Primary/Secondary Amines)

Best for: Creating libraries of kinase inhibitors (e.g., Trapidil analogs).

Reagents:

  • Substrate: 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base: DIPEA (1.5 equiv)

  • Solvent: Ethanol (0.2 M concentration)

Procedure:

  • Setup: Charge a reaction vial with the 7-chloro substrate and Ethanol. Stir to suspend/dissolve.

  • Addition: Add DIPEA followed by the amine dropwise at Room Temperature (RT).

    • Expert Note: If the reaction is highly exothermic (small amines), cool to 0°C during addition.

  • Reaction: Stir at RT for 1–4 hours. Monitor by TLC (EtOAc/Hex) or LCMS.

    • Endpoint: Disappearance of starting material (approx. RT 2.5 min) and appearance of product.

  • Workup (Precipitation Method):

    • If solids precipitate: Filter the solid, wash with cold Ethanol (

      
      ) and Water (
      
      
      ) to remove salts. Dry under vacuum.
    • If solution remains clear: Concentrate solvent in vacuo. Redissolve residue in DCM, wash with water (

      
      ) and brine (
      
      
      ). Dry over
      
      
      , filter, and concentrate.
  • Purification: Usually not required. If necessary, flash chromatography (MeOH/DCM gradient).

Protocol B: Ether Synthesis (Alkoxylation)

Best for: Introducing solubilizing ether chains or exploring H-bond acceptors.

Reagents:

  • Substrate: 7-Chloro derivative (1.0 equiv)

  • Nucleophile: Alcohol (R-OH) (used as solvent or 2.0 equiv in THF)

  • Base: NaH (60% dispersion, 1.2 equiv) or KOtBu (1.2 equiv)

  • Solvent: Anhydrous THF or neat Alcohol.

Procedure:

  • Activation: In a flame-dried flask under

    
    , suspend NaH in anhydrous THF at 0°C.
    
  • Alkoxide Formation: Add the alcohol dropwise. Stir for 15 min until

    
     evolution ceases.
    
  • Coupling: Add the 7-chloro substrate (dissolved in minimal THF) to the alkoxide solution at 0°C.

  • Reaction: Allow to warm to RT. Stir for 2–6 hours.

    • Critical Step:Exclude water. Hydrolysis to the 7-hydroxy-triazolopyrimidine is the major competitor here.

  • Workup: Quench carefully with sat.

    
    . Extract with EtOAc.
    

Decision Workflow & Troubleshooting

Use this logic flow to determine the correct pathway for your specific nucleophile.

Optimization_WorkflowStartSelect NucleophileCheckTypeNucleophile Type?Start->CheckTypeAmineAmine (R-NH2)CheckType->AmineAlcoholAlcohol (R-OH)CheckType->AlcoholWeakNuWeak/Hindered(Aniline/Amide)CheckType->WeakNuCondAProtocol A:EtOH, DIPEA, RTAmine->CondACondBProtocol B:NaH, THF, 0°CAlcohol->CondBCondCProtocol C:DMF, 80°C, Acid Cat.WeakNu->CondCHydrolysisProblem: Hydrolysis (7-OH)CondB->HydrolysisIf wetFixDry solvents &Increase Eq. of NuHydrolysis->Fix

Figure 2: Experimental decision tree for reaction condition selection.

Common Pitfalls (QC Checklist)
  • Hydrolysis (The "7-OH" Peak):

    • Symptom:[1][2] LCMS shows M-Cl+OH (Mass -18 approx).

    • Cause: Wet solvents or old hygroscopic base.

    • Fix: Use anhydrous solvents. For alkoxides, ensure NaH is fresh.

  • Regio-scrambling:

    • Symptom:[1][2] Mixture of two isomers (if starting with 5,7-dichloro).

    • Cause: Temperature too high (>60°C).

    • Fix: Repeat reaction at 0°C. The C-7 position is kinetically favored.

References

  • Regioselectivity of 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine

    • Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines as anticancer agents.[3] J. Med.[3] Chem. 2007, 50, 2, 319–327.[3] [Link]

  • Green Chemistry Approaches (Ethanol/Water)

    • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. 2018, 23(3), 684. [Link]

  • Kinase Inhibitor Synthesis (Trapidil Analogs)

    • Efficient and regioselective one-step synthesis of 7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives. Org.[4][5][6] Biomol. Chem. 2015.[4][5] [Link]

Suzuki-Miyaura coupling conditions for 7-chloro-triazolopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling of 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Executive Summary

The 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines in kinase inhibitors (e.g., TTK, CDK) and adenosine receptor antagonists. While the C-7 chloride is highly activated for cross-coupling, this same electrophilicity renders it susceptible to rapid hydrolysis in aqueous basic media, a common feature of standard Suzuki-Miyaura conditions.

This guide provides a tiered protocol strategy to maximize yield while suppressing the formation of the thermodynamic dead-end byproduct, 7-hydroxy-triazolopyrimidine (7-oxo tautomer).

Chemical Context & Reactivity Analysis

The Electrophilic Challenge

The [1,2,4]triazolo[1,5-a]pyrimidine system is electron-deficient.[1] The C-7 position (analogous to the C-4 of pyrimidine) is activated by the electron-withdrawing nature of the fused triazole ring and the adjacent ring nitrogens.

  • Advantage: Oxidative addition of Pd(0) into the C-Cl bond is facile, often proceeding at lower temperatures than chlorobenzenes.

  • Risk: The C-7 position is highly prone to Nucleophilic Aromatic Substitution (

    
    ) by hydroxide ions (
    
    
    
    ), leading to the 7-hydroxy impurity.
  • Catalyst Poisoning: The N-3 and N-4 nitrogens can coordinate to palladium, potentially arresting the catalytic cycle. Bulky ligands or chelating bis-phosphines are required to prevent this.

Strategic Decision Matrix

The choice of conditions depends heavily on the stability of the boronic acid and the hydrolysis rate of the chloride.

G Start Substrate: 7-Chloro-triazolopyrimidine CheckBoronic Boronic Acid Stability? Start->CheckBoronic Stable Stable / Electron-Rich CheckBoronic->Stable Yes Unstable Unstable / Electron-Poor / Bulky CheckBoronic->Unstable No MethodA Method A: Standard Aqueous Pd(dppf)Cl2 • DCM Dioxane/H2O, K2CO3 (High Throughput) Stable->MethodA Primary Screen MethodC Method C: Microwave Pd(PPh3)4 DME/H2O, Na2CO3 (Fast Kinetics) Stable->MethodC If slow conversion MethodB Method B: Anhydrous Pd(OAc)2 + XPhos Toluene, K3PO4 (Solid) (Prevents Hydrolysis) Unstable->MethodB Mandatory

Figure 1: Decision tree for selecting reaction conditions based on substrate properties.

Detailed Experimental Protocols

Method A: The "Workhorse" Protocol (Aqueous)

Best for: Initial screening, stable boronic acids, and scale-up where water tolerance is acceptable.

Reagents:

  • Catalyst:

    
     (3–5 mol%). The bidentate ligand prevents N-coordination.
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution).
    
  • Solvent: 1,4-Dioxane (or DME).

  • Temperature: 80–90 °C.

Step-by-Step:

  • Charge a reaction vial with 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine (1.0 equiv), Boronic acid (1.2–1.5 equiv), and

    
     (0.05 equiv).
    
  • Evacuate and backfill with

    
     (3 cycles).
    
  • Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Add degassed 2M aqueous

    
     (2.0 equiv).
    
  • Seal and heat to 80 °C for 2–4 hours. Do not overheat (>100 °C) to minimize hydrolysis.

  • Workup: Dilute with EtOAc, wash with water.[2] If the 7-OH byproduct forms, it will likely remain in the aqueous layer (pH dependent) or precipitate.

Method B: The "Anhydrous" Protocol (High Precision)

Best for: Hydrolysis-sensitive substrates, electron-poor boronic acids, or when Method A yields >10% 7-hydroxy byproduct.

Reagents:

  • Catalyst:

    
     (2 mol%) + XPhos  (4–8 mol%) OR XPhos Pd G2  precatalyst.
    
    • Why XPhos? The bulky biaryl phosphine promotes oxidative addition and shields the Pd center from the triazolopyrimidine nitrogens.

  • Base:

    
     (tribasic, anhydrous, finely ground, 2.0–3.0 equiv).
    
  • Solvent: Anhydrous Toluene or n-Butanol (if solubility is poor).

  • Temperature: 100–110 °C.

Step-by-Step:

  • In a glovebox or under strict Schlenk conditions, combine substrate (1.0 equiv), Boronic acid (1.5 equiv), Precatalyst (0.02 equiv), and anhydrous

    
     (3.0 equiv).
    
  • Add anhydrous Toluene (0.2 M).

  • Seal and heat to 100 °C for 4–12 hours.

  • Note: The absence of water completely shuts down the hydrolysis pathway.

Method C: Microwave-Assisted (Rapid Kinetic)

Best for: Library synthesis where speed is critical.

Reagents:

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2M aq).
    
  • Solvent: DME/Ethanol/Water (2:1:1).

  • Conditions: Microwave irradiation, 120 °C, 15–30 mins.

Data Summary & Comparison

ParameterMethod A (Standard)Method B (Anhydrous)Method C (Microwave)
Solvent System Dioxane /

Toluene (Dry)DME / EtOH /

Base

(aq)

(solid)

(aq)
Catalyst

XPhos Pd G2

Temp/Time 80°C / 4h100°C / 12h120°C / 20min
Hydrolysis Risk ModerateNegligible Low (Kinetic control)
Avg. Yield 65–80%85–95% 50–75%

Troubleshooting & Critical Controls

Dealing with the "Black Precipitate" (Pd Black)

If the reaction turns black and stalls (Pd precipitation), the triazolopyrimidine nitrogens are likely displacing your ligands.

  • Solution: Switch to Method B using XPhos or BrettPhos . These ligands are too bulky to be displaced by the substrate nitrogens.

Hydrolysis (7-Hydroxy impurity)
  • Symptom: Appearance of a peak with M-Cl+OH mass (M-18 relative to SM? No, Cl=35 , OH=17, so M-18 mass shift). Actually, mass shift is

    
    .
    
  • Solution: Eliminate water. Use Method B. Ensure

    
     is freshly ground and dried.
    
Regioselectivity (if 5,7-dichloro)
  • Insight: The C-7 position is generally more reactive than C-5 towards

    
     and oxidative addition due to steric accessibility and electronic activation (para to bridgehead N4).
    
  • Control: Perform the reaction at lower temperatures (RT to 40°C) to selectively couple at C-7, leaving C-5 intact for subsequent functionalization.

References

  • General Reactivity of Triazolopyrimidines

    • Synthesis and properties of 1,2,4-triazolo[1,5-a]pyrimidine deriv
    • Source: Organic & Biomolecular Chemistry, 2017.
  • Microwave Assisted Coupling on Pyrimidine Scaffolds

    • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
    • Source: Catalysts (MDPI), 2021.[3]

  • Anhydrous Conditions for Labile Chlorides

    • Buchwald-Hartwig and Suzuki couplings of base-sensitive halides.
    • Source: Journal of the American Chemical Society (JACS).
    • (General Reference for XPhos utility)

  • Structure & Numbering Verification

    • 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine Compound Summary.
    • Source: PubChem.[4][5]

Sources

Functionalization of the C7 position in [1,2,4]triazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Precision Functionalization of C7-[1,2,4]Triazolo[1,5-a]pyrimidines

Strategic Landscape & Reactivity Profile

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines.[1] It is critical in the development of microtubule polymerization inhibitors, cyclin-dependent kinase (CDK) inhibitors, and antiparasitic agents.[1]

While the scaffold offers multiple vectors for diversification, the C7 position (para to the triazole fusion) is the primary "gateway" for introducing diversity due to its high electrophilicity.[1] However, functionalizing C7 requires navigating a complex reactivity landscape, particularly when distinguishing it from the C5 position.[1]

Reactivity Map: The C5 vs. C7 Dichotomy

In 5,7-dihalo-[1,2,4]triazolo[1,5-a]pyrimidines, a common starting material, both positions are electrophilic.[1]

  • C7 Position: Generally more reactive toward nucleophiles (

    
    ).[1] The bridgehead nitrogen (N4) donates electron density into the C5 position (vinylogous amide character), rendering C5 less electrophilic than C7, which behaves more like an isolated imine.[1]
    
  • C5 Position: Reactivity is secondary but competitive.[1] High temperatures or strong bases can lead to bis-substitution or regioisomeric mixtures.[1]

ReactivityMap Scaffold [1,2,4]Triazolo[1,5-a]pyrimidine Core C7 C7 Position (Primary Electrophile) Target for SNAr & Coupling Scaffold->C7 High Reactivity C5 C5 Position (Secondary Electrophile) Passivated by N4-Bridge Scaffold->C5 Lower Reactivity Target Product Target Product C7->Target Product Selective Functionalization N4 N4 Bridgehead Electron Donor N4->C5 Resonance Donation (Deactivates C5)

Figure 1: Reactivity landscape of the scaffold. C7 is the preferred site for nucleophilic attack due to the electronic deactivation of C5 by the bridgehead nitrogen.[1]

Strategic Pathway A: Nucleophilic Aromatic Substitution ( )

Application: Introduction of amines, alkoxides, and thiols.[1] Mechanism: Addition-Elimination.[1] Critical Success Factor: Temperature control to maintain C7 regioselectivity.

Protocol 1: Regioselective C7-Amination of 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine

This protocol describes the selective displacement of the C7-chloride in the presence of a C5-chloride.[1]

Materials:

  • Substrate: 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine (1.0 equiv).[1]

  • Nucleophile: Primary or Secondary Amine (1.1 equiv).[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv).[1]
    
  • Solvent: Anhydrous Ethanol (EtOH) or DMF (for low solubility amines).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine in 5 mL of anhydrous EtOH in a round-bottom flask.

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Note: Lower temperatures are crucial to prevent C5 attack.[1][2]

  • Addition: Mix the amine (1.1 mmol) with DIPEA (1.5 mmol) in 1 mL EtOH. Add this mixture dropwise to the reaction flask over 10 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane).[1] The starting material (high

      
      ) should disappear, and a fluorescent product spot (lower 
      
      
      
      ) should appear.[1]
  • Workup:

    • If precipitate forms: Filter the solid, wash with cold EtOH and water.[1]

    • If soluble: Evaporate solvent, redissolve in EtOAc, wash with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallization from EtOH is preferred.[1] If necessary, flash chromatography (DCM/MeOH gradient).[1]

Data Summary: Regioselectivity vs. Temperature

Temperature C7-Product Yield C5-Product (Impurity) Bis-Substituted
0 °C -> RT 88% < 2% < 1%
RT -> 60 °C 65% 15% 10%

| Reflux (>78 °C)| 40% | 20% | 35% |[1]

Strategic Pathway B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Application: Introduction of aryl, heteroaryl, or vinyl groups at C7.[1] Mechanism: Oxidative addition into C7-Cl bond (facilitated by electron deficiency), transmetallation, reductive elimination.[1]

Protocol 2: C7-Arylation via Suzuki Coupling

Materials:

  • Substrate: 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine derivative (1.0 equiv).

  • Boronic Acid: Arylboronic acid (1.2 equiv).[1]

  • Catalyst:

    
     (0.05 equiv).[1] Why: Bidentate ligand prevents beta-hydride elimination and is robust.[1]
    
  • Base:

    
     (2.0 equiv).[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]

Step-by-Step Methodology:

  • Degassing (Critical): In a microwave vial or pressure tube, combine solvent (Dioxane/Water) and sparge with Argon for 15 minutes. Oxygen is the primary cause of failure in electron-poor heterocycle couplings.[1]

  • Assembly: Add substrate, boronic acid, base, and catalyst to the vial under a stream of Argon.[1] Cap immediately.

  • Reaction: Heat to 90 °C for 4–6 hours (or microwave at 100 °C for 30 min).

    • Note: The electron-deficient nature of the ring facilitates oxidative addition, so extreme temperatures (>120 °C) are rarely needed and may cause protodehalogenation.[1]

  • Workup: Filter through a Celite pad to remove Pd black.[1] Wash with EtOAc.[1]

  • Purification: Silica gel chromatography. Tip: These compounds often streak on silica; add 1% triethylamine to the eluent.[1]

Strategic Pathway C: Direct C-H Functionalization (Minisci-Type)

Application: Late-stage alkylation (e.g., methylation, hydroxymethylation) without a halogen handle.[1] Mechanism: Radical attack on the protonated heterocycle.[1] Regioselectivity: Radicals are nucleophilic in character and attack the most electron-deficient position (C7).[1]

Protocol 3: C7-Alkylation via Radical Substitution

Materials:

  • Substrate: [1,2,4]Triazolo[1,5-a]pyrimidine (unsubstituted at C7).[1]

  • Radical Source: Zinc sulfinate (e.g., Langlois reagent for

    
    ) or Carboxylic Acid + Persulfate.[1]
    
  • Oxidant:

    
     (3.0 equiv).[1]
    
  • Catalyst:

    
     (0.2 equiv).[1]
    
  • Solvent: DCM : Water (biphasic) or TFA/Water.[1]

Step-by-Step Methodology:

  • Setup: Dissolve substrate (0.5 mmol) in DCM (2 mL) and Water (2 mL).

  • Acidification: Add TFA (1.0 equiv) to protonate the N1/N4, activating the ring toward nucleophilic radical attack.[1]

  • Reagent Addition: Add zinc sulfinate (2.0 equiv) and

    
    .
    
  • Initiation: Add

    
     in one portion.
    
  • Reaction: Stir vigorously at RT for 12 hours. The biphasic mixture requires high stir rates (1000 rpm).[1]

  • Workup: Neutralize with sat.

    
    , extract with DCM.[1]
    

Troubleshooting & Optimization Workflow

Optimization Start Reaction Failure Check1 Is Starting Material (SM) Consumed? Start->Check1 SM_Remains SM Remains Check1->SM_Remains SM_Consumed SM Consumed Check1->SM_Consumed Action1 Increase Temp (SNAr) Switch to Pd-G3 Catalyst (Suzuki) SM_Remains->Action1 Check2 Multiple Spots on TLC? SM_Consumed->Check2 Regio_Issue Yes: Regioselectivity Issue Check2->Regio_Issue Decomp No: Decomposition/Streaking Check2->Decomp Action2 Lower Temp Change Solvent (Non-polar) Regio_Issue->Action2 Action3 Check O2 exclusion Buffer Silica with Et3N Decomp->Action3

Figure 2: Decision tree for troubleshooting common synthetic hurdles in C7 functionalization.

References

  • Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents. Journal of Medicinal Chemistry. [Link] Context: Establishes the biological relevance and general synthetic routes for C7-amino derivatives.[1]

  • Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry. [Link] Context: Defines the rules for regioselective ring closure and functionalization.

  • Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Bioorganic Chemistry. [Link] Context: Provides detailed experimental protocols for functionalizing the scaffold.[1]

  • One-Pot SNAr/Direct Pd-Catalyzed CH Arylation Functionalization of Pyrazolo[1,5-a]pyrimidine. European Journal of Organic Chemistry. (Analogous Reactivity) [Link] Context: Validates the Pd-catalyzed approaches and C-H activation logic for this class of fused pyrimidines.

Sources

Preparation of 5-propyl-7-amino-triazolo[1,5-a]pyrimidine Derivatives: A Detailed Synthetic and Mechanistic Guide

Preparation of 5-propyl-7-amino-[1][2][3]triazolo[1,5-a]pyrimidine Derivatives: A Detailed Synthetic and Mechanistic Guide

This document provides a comprehensive guide for the synthesis of 5-propyl-7-amino-[1][2][3]triazolo[1,5-a]pyrimidine derivatives. The protocols and methodologies are designed for researchers, medicinal chemists, and drug development professionals. The guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization techniques essential for successful synthesis.

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, recognized for its broad spectrum of biological activities.[4] As a purine isostere, this heterocyclic system has been integral to the development of compounds targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[2][5][6][7] Derivatives of this core have shown promise as kinase inhibitors, anticonvulsants, and modulators of various cellular receptors.[8][9] The strategic introduction of specific substituents, such as a propyl group at the 5-position and an amino group at the 7-position, allows for the fine-tuning of physicochemical properties and biological target engagement, making this class of compounds highly attractive for drug discovery programs.

This guide outlines a reliable and versatile multi-step synthetic pathway, beginning with the formation of the essential 3-amino-1,2,4-triazole precursor, followed by the construction of the bicyclic core, and concluding with the functionalization to yield the target 7-amino derivative.

I. Overall Synthetic Strategy

The synthesis of 5-propyl-7-amino-[1][2][3]triazolo[1,5-a]pyrimidine is most effectively achieved through a three-stage process. This approach offers flexibility and allows for the isolation and characterization of key intermediates, ensuring the purity of the final product.

  • Stage 1: Synthesis of 3-Amino-1,2,4-triazole. The foundational building block is prepared via the cyclization of an aminoguanidine salt with formic acid. This is a well-established and high-yielding reaction.[10][11]

  • Stage 2: Cyclocondensation to Form the Triazolopyrimidine Core. 3-Amino-1,2,4-triazole is reacted with a propyl-substituted β-ketoester (ethyl 2-propylacetoacetate) to form 5-propyl-7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine. This reaction, a variation of the Dimroth rearrangement, establishes the core bicyclic structure.

  • Stage 3: Conversion to the Target 7-Amino Derivative. The 7-hydroxy group is first converted to a more reactive 7-chloro leaving group. Subsequent nucleophilic aromatic substitution with an amino source yields the final product. This two-step functionalization is a standard and effective method for introducing amines at this position.[12]

Gcluster_0Stage 1: Precursor Synthesiscluster_1Stage 2: Core Formationcluster_2Stage 3: FunctionalizationAAminoguanidine Bicarbonate+ Formic AcidB3-Amino-1,2,4-triazoleA->B Cyclization D5-Propyl-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidineB->D Cyclocondensation CEthyl 2-PropylacetoacetateC->DE5-Propyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidineD->E Chlorination F5-Propyl-7-amino-[1,2,4]triazolo[1,5-a]pyrimidineE->F Amination Gcluster_mechCyclocondensation MechanismA3-Amino-1,2,4-triazole(Nucleophile)CInitial Adduct(Intermediate)A->C Attack on Ketone BEthyl 2-Propylacetoacetate(Electrophile)B->CDCyclized IntermediateC->D IntramolecularCyclization E5-Propyl-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidineD->E -H2O, -EtOH(Aromatization)

Troubleshooting & Optimization

Technical Support Center: Chlorination of 5-propyl-triazolopyrimidin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHL-TP-5P-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization and Troubleshooting for 7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine Synthesis[1]

Diagnostic Hub: Why is my yield low?

Before altering your protocol, identify your specific failure mode using the symptom table below. The chlorination of 5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (referred to hereafter as the "Substrate") is sensitive to moisture, temperature, and workup pH.

SymptomProbable Root CauseDiagnostic CheckCorrective Action
Reversion to Starting Material Acidic Hydrolysis. The 7-chloro product is unstable in hot, aqueous acid generated during the quench.Check LCMS of the crude before and after workup. If purity drops after quench, this is the cause.Inverse Quench: Pour the reaction mixture into cold (

) buffered base (

or

). Never add water to the reaction pot.
Black Tar / Polymerization Thermal Runaway. The reaction exotherm was uncontrolled, or the Vilsmeier adduct decomposed.Did the internal temperature spike

upon reagent addition?
Dilute with Toluene or Acetonitrile (5-10V). Control addition rate of

.
Incomplete Conversion Poor Activation. The C7-carbonyl is not sufficiently electrophilic.Is the reaction stalled at ~60-70% conversion despite reflux?Add a catalyst: DMF (0.1–1.0 eq) or

-Dimethylaniline
. This forms the highly reactive Vilsmeier-Haack species.
Low Isolated Yield (Clean Crude) Extraction Loss. The product is moderately polar or trapped in phosphate salts.Is the aqueous layer cloudy or milky?Use DCM for extraction (better solubility than EtOAc). Filter the biphasic mixture through Celite to break phosphate emulsions.

Deep Dive: The "Secret Sauce" (Mechanistic Optimization)

To consistently achieve yields


, you must move beyond simple reflux in neat 

. The reaction mechanism relies on activating the C7-oxygen.
The Vilsmeier-Haack Advantage

Using neat Phosphorus Oxychloride (


) often requires high temperatures (

), leading to tar. By adding N,N-Dimethylformamide (DMF) , you generate the Vilsmeier-Haack reagent in situ. This species attacks the triazolopyrimidine carbonyl much faster than

alone, allowing for lower reaction temperatures (

) and cleaner profiles.
Visualizing the Activation Pathway

The following diagram illustrates why the catalytic cycle improves yield and how the "Danger Zone" (Hydrolysis) occurs.

G Start Substrate (C7-Carbonyl) Intermediate Activated Imidium Species Start->Intermediate Attack by Vilsmeier POCl3 POCl3 + DMF Vilsmeier Vilsmeier Reagent POCl3->Vilsmeier In situ formation Vilsmeier->Intermediate Product 7-Chloro Product Intermediate->Product Cl- substitution (-DMF, -PO2Cl2-) Hydrolysis Hydrolysis (Reversion) Product->Hydrolysis Hot Acid (Quench Error)

Figure 1: Mechanistic pathway showing the Vilsmeier activation and the risk of hydrolysis during workup.

Optimized Protocol (Standard Operating Procedure)

This protocol is designed for scale-up suitability (10g to 1kg scale) and minimizes thermal hazards.

Reagents:

  • Substrate: 5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (1.0 eq)

  • Reagent:

    
     (3.0 – 5.0 eq)[2]
    
  • Catalyst: DMF (0.5 eq) [Note: Can be reduced to 0.1 eq if reaction is too vigorous]

  • Solvent: Acetonitrile (ACN) or Toluene (5 vol)

  • Base (Quench):

    
     (aq, sat) or 
    
    
    
    
    

Step-by-Step Workflow:

  • Setup: Charge the reaction vessel with Substrate and Acetonitrile (or Toluene). Stir to form a slurry.

  • Activation: Add DMF (0.5 eq) at room temperature.

  • Addition: Add

    
      dropwise over 30 minutes. Critical: Maintain internal temp 
    
    
    
    during addition.
  • Reaction: Heat to

    
      (reflux if using ACN). Monitor by HPLC/TLC.
    
    • Target: >98% conversion.[1] usually achieved in 3–5 hours.

  • Concentration (Yield Saver): Distill off excess

    
     and solvent under reduced pressure.
    
    • Why? Removing

      
       reduces the amount of acid generated during the quench, protecting the product.
      
  • The "Inverse Quench":

    • Prepare a separate vessel with Ice/Water and

      
        (pH ~9).
      
    • Dilute the reaction residue with DCM.

    • Slowly pour the reaction mixture into the cold base . Maintain quench temp

      
      .
      
    • Never pour water into the reaction mixture.

  • Extraction: Separate organic layer. Wash with Brine.[3] Dry over

    
    .[3]
    
  • Isolation: Evaporate solvent. Recrystallize from Isopropanol/Heptane if necessary.

Critical Workup Logic: The Decision Tree

The majority of yield loss for chloropyrimidines happens after the reaction is done. Use this logic flow to ensure safe isolation.

Workup Start Reaction Complete? ExcessPOCl3 Is excess POCl3 > 5 equivalents? Start->ExcessPOCl3 Distill Distill off POCl3 (Vacuum) ExcessPOCl3->Distill Yes QuenchType Quench Method ExcessPOCl3->QuenchType No Distill->QuenchType Direct Direct Addition (Water to Rxn) QuenchType->Direct Avoid Inverse Inverse Addition (Rxn to Base) QuenchType->Inverse Recommended Fail Hydrolysis/Decomp Direct->Fail Exotherm + Acid TempControl Temp > 20°C? Inverse->TempControl Success High Yield (>85%) TempControl->Success No (<10°C) TempControl->Fail Yes

Figure 2: Workup decision tree emphasizing the necessity of inverse quenching and temperature control.

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (


) instead of 

?
A: Generally, no. While

works for simple amides, triazolopyrimidinones are electron-deficient.

forms a stronger electrophilic phosphorous intermediate (dichlorophosphate) that is required to break the C-O bond in this specific heterocycle.

Q: My product has a strong smell and is an oil, not a solid. Is it impure? A: The 7-chloro derivative can be an oil or low-melting solid depending on purity. The smell is likely residual


 or DMF. Dry the oil under high vacuum for 12 hours. If it remains an oil, try triturating with cold n-Heptane to induce crystallization.

Q: Why do you recommend Toluene over neat


? 
A: Neat 

acts as both solvent and reagent, but it has poor heat transfer properties, leading to hot spots and "tarring." Toluene acts as a heat sink, moderating the exotherm and preventing the polymerization of the triazole ring.

References

  • Hossain, M. F. (2020). ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     mixture: A robust chlorinating agent.[2] Journal of the Indian Chemical Society, 97, 50-52.[4] 2[1][2][3][4][5][6][7][8][9]
    
  • ChemRxiv. (2025).[1] Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. (Discusses KOH quenching and POCl3 optimization). 1[1][2][3][4][5][6][7][8][9][10]

  • Santa Cruz Biotechnology. 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine Product Data. 11[1][2][3][4][5][6][7][8][9][10]

  • Google Patents. US9359366B2 - Intermediate of Ticagrelor and preparation method. (Details the industrial handling of triazolopyrimidine intermediates). 5[2][3][4][5][6][7][8][9][10][12]

Sources

Technical Support Center: Solubility Optimization for Propyl-Substituted Triazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming aqueous solubility barriers in propyl-triazolopyrimidine scaffolds.

The Core Challenge: The "Propyl Paradox"

Triazolopyrimidines are privileged scaffolds in medicinal chemistry, often utilized as adenosine receptor antagonists, anticancer agents (tubulin polymerization inhibitors), and antifungal agents.

The Problem: While the triazolopyrimidine core is inherently planar and prone to strong


-

stacking (high crystal lattice energy), the addition of a propyl group introduces a specific physicochemical challenge.
  • Lipophilicity (

    
    ):  The propyl chain (
    
    
    
    ) increases the partition coefficient (
    
    
    ) significantly compared to methyl or ethyl analogs.
  • Lattice Energy: The flexible propyl chain can interdigitate in the crystal lattice, potentially increasing the melting point and further reducing thermodynamic solubility.

This guide provides a self-validating workflow to solubilize these compounds for biological assays without compromising data integrity.

Module A: The Stock Solution (DMSO)[1]

Objective: Create a stable, high-concentration stock solution (typically 10–100 mM).

The Mechanism

Dimethyl sulfoxide (DMSO) is the universal solvent for this class because it disrupts the intermolecular hydrogen bonding and


-stacking of the triazolopyrimidine core. However, DMSO is hygroscopic .[1] Absorption of atmospheric water can shift the solvent's power, causing "invisible" micro-precipitation in your stock vial over time.
Protocol: Anhydrous Stock Preparation
  • Solvent Choice: Use anhydrous DMSO (≥99.9%, water <50 ppm). Do not use standard laboratory-grade DMSO that has been opened for weeks.

  • Vessel: Use amber glass vials with PTFE-lined caps to prevent plasticizer leaching and photodegradation.

  • Dissolution:

    • Add DMSO to the weighed powder.

    • Critical Step: Vortex for 60 seconds. If undissolved particles remain, sonicate at 37°C (water bath) for 5–10 minutes.

    • Why 37°C? Solubility is endothermic. Slight warming overcomes the lattice energy barrier without degrading the compound.

  • Storage: Aliquot immediately into single-use volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    

Warning: If your frozen DMSO stock looks "cloudy" upon thawing, it has absorbed water or the compound has crystallized. Do not use it. Re-sonicate until absolutely clear.

Module B: The Dilution Phase (Assay Compatibility)

Objective: Transfer the compound from DMSO into aqueous buffer (PBS, media) without "crashing out."

The "Crash-Out" Phenomenon

When you dilute a hydrophobic propyl-triazolopyrimidine from DMSO into water, the dielectric constant of the solvent mixture changes rapidly. If the local concentration exceeds the kinetic solubility limit , the compound precipitates.

Visualization: The Solubility Decision Tree

SolubilityWorkflow Start Solid Propyl-Triazolopyrimidine DMSO Dissolve in Anhydrous DMSO (10-100 mM) Start->DMSO Check1 Is solution clear? DMSO->Check1 Sonicate Sonicate @ 37°C Check1->Sonicate No Dilution Dilution Strategy Check1->Dilution Yes Sonicate->Check1 Direct Direct addition to Media (Risk of Precipitation) Dilution->Direct High Solubility Intermediate Intermediate Dilution Step (Serial dilution in DMSO first) Dilution->Intermediate Low Solubility (Recommended) Assay Final Assay Buffer (<1% DMSO) Direct->Assay Intermediate->Assay Readout Check for Precipitation (Nephelometry / Microscopy) Assay->Readout

Figure 1: Decision tree for solubilizing lipophilic heterocycles. The "Intermediate" path is critical for propyl-substituted derivatives.

Protocol: The "Intermediate Dilution" Method

Do not pipette 1


L of 10 mM stock directly into 1 mL of media. The localized high concentration will cause immediate precipitation.
  • Step 1 (DMSO Serial): Perform all serial dilutions in 100% DMSO first.

    • Example: Dilute 10 mM stock to 1 mM, 0.1 mM, etc., using DMSO.

  • Step 2 (The Transfer): Pipette the diluted DMSO solution into the assay buffer while continuously vortexing or mixing the buffer.

    • Ratio: Keep final DMSO concentration

      
       0.5% (v/v) to avoid cellular toxicity.
      
  • Step 3 (Validation): Inspect the plate under a microscope or measure light scattering (OD600) to ensure no crystals formed.

Module C: Advanced Formulation (Cyclodextrins & Salts)

If the compound precipitates even at low concentrations (e.g., < 1


M), you must alter the formulation.
Strategy 1: Cyclodextrin Complexation

For propyl-substituted triazolopyrimidines, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard excipient.
  • Mechanism: The lipophilic propyl chain and the aromatic core insert into the hydrophobic cavity of the cyclodextrin, while the hydroxyl groups on the exterior interact with water.

  • Protocol:

    • Prepare a 20–40% (w/v) stock of HP-

      
      -CD in water or PBS.
      
    • Dissolve your compound in DMSO (high concentration).

    • Add the DMSO stock to the HP-

      
      -CD solution slowly with vigorous stirring.
      
    • Incubate/shake for 1–4 hours at room temperature to allow equilibrium complexation.

    • Dilute this complex into your final assay media.

Strategy 2: Salt Formation (The pKa Approach)

Triazolopyrimidines contain basic ring nitrogens (typically N1 or N3).

  • Candidate Salts: If the pKa is favorable (check via software like Chemaxon), convert the free base to a Mesylate or Hydrochloride salt.

  • Why Mesylate? Methanesulfonic acid is excellent for lipophilic bases; it disrupts the crystal lattice more effectively than HCl for planar stacks.

Data Comparison: Solubility Enhancement Strategies

StrategyEst. Solubility Fold-ChangeProsCons
DMSO Only 1x (Baseline)Simple, standard.High crash-out risk; cellular toxicity >1%.
pH Adjustment 2–5xCheap.Limited by physiological pH requirements.
HP-

-CD
10–50x Biocompatible; stabilizes compound.Expensive; requires equilibration time.
Mesylate Salt 5–20xSolid-state stability; faster dissolution.Requires chemical synthesis step.[1]

Troubleshooting & FAQ

Q1: My compound precipitates immediately upon adding to cell culture media. Why? A: This is likely due to the "Salting Out" effect. Media contains high salt concentrations (NaCl, KCl) which compete for water molecules, reducing the hydration shell around your hydrophobic propyl group.

  • Fix: Use the Intermediate Dilution method (Module B) or add 0.1% Tween-80 to the media before adding the compound.

Q2: Can I heat the solution to dissolve the precipitate in the assay plate? A: No. Heating an assay plate (with proteins or cells) will denature your biological targets. You must resolubilize the stock in DMSO and re-dilute.[2]

Q3: How do I know if my IC50 curve is false due to precipitation? A: A "bell-shaped" curve or a sharp drop-off often indicates precipitation at high concentrations.

  • Test: Spin down the assay plate (1000 x g, 5 min) and sample the supernatant. If the concentration (measured by HPLC/UV) is lower than expected, precipitation occurred.

Q4: Is the propyl group the main culprit? A: Likely, yes. The propyl group adds significant lipophilicity (


 vs methyl) without adding polar interactions. If solubility is a persistent bottleneck, consider synthesizing the methoxy-ethyl  or morpholino-ethyl  analog to introduce an ether oxygen for hydrogen bonding.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews, 59(7), 645-666. (The definitive guide on HP-

    
    -CD usage).
    
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[4] Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Sigma-Aldrich Technical Guides. Handling and Solubility of Chemical Probes. Link

Sources

Technical Support Center: Triazolopyrimidine Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimizing Reaction Temperature

Welcome to the technical support center for synthetic and medicinal chemists. As a Senior Application Scientist, my goal is to provide you with practical, in-depth guidance to overcome challenges in your research. This guide focuses on one of the most critical parameters in nucleophilic aromatic substitution (SNAr) on the triazolopyrimidine scaffold: reaction temperature .

We will move beyond simple procedural steps to explore the causality behind temperature-related phenomena, empowering you to troubleshoot effectively and optimize your reactions with confidence.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for a nucleophilic substitution on a 7-chloro-triazolopyrimidine?

A typical starting point for these reactions is between 80 °C and 120 °C.[1] This range is often sufficient to overcome the activation energy for the substitution without causing significant degradation of the starting materials or products. Many procedures report successful substitutions with various amines in solvents like N-Methyl-2-pyrrolidone (NMP), ethanol, or acetic acid within this temperature window.[1][2][3] However, some reactions can proceed at room temperature, especially with highly nucleophilic amines or activated substrates.[1]

Q2: My reaction is not proceeding to completion. Should I just increase the temperature?

While increasing the temperature is a common strategy to accelerate a slow reaction, it should be done cautiously. Higher temperatures can lead to thermal decomposition of the triazolopyrimidine core or sensitive functional groups on your substrates.[4][5] It can also promote the formation of undesired byproducts. A better approach is a systematic optimization study, starting with a modest temperature increase (e.g., in 10-20 °C increments) while carefully monitoring the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6]

Q3: How does microwave-assisted synthesis affect the optimal temperature?

Microwave synthesis accelerates reactions by efficiently heating the solvent and reactants directly through dielectric heating.[7] This often leads to a dramatic reduction in reaction time from hours to minutes.[7][8][9] While the target temperature might be similar to conventional heating (e.g., 95-150 °C), the rapid heating profile can minimize the formation of byproducts that might occur during prolonged heating.[10][11] It is an excellent tool for high-throughput synthesis and optimization.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you might encounter during your experiments.

Problem Encountered Probable Cause(s) Recommended Troubleshooting Strategy
Low or No Product Yield 1. Insufficient Energy : The reaction temperature is too low to overcome the activation energy barrier. 2. Reactant/Product Decomposition : The temperature is too high, leading to degradation.[4][12] 3. Poor Solubility : Reactants are not fully dissolved at the current temperature.1. Systematic Temperature Increase : Incrementally raise the temperature by 10-20 °C and monitor reaction progress. 2. Run a Temperature Screen : Set up small-scale parallel reactions at different temperatures (e.g., 60°C, 80°C, 100°C, 120°C) to identify the optimal point. 3. Consider a Higher-Boiling Solvent : If solubility is an issue, switch to a solvent like NMP or DMF that can be heated to higher temperatures.
Formation of Multiple Products/Byproducts 1. Thermal Decomposition : At excessive temperatures, the heterocyclic core or substituents can fragment and recombine. 2. Side Reactions : The temperature may be activating alternative reaction pathways (e.g., elimination, reaction with the solvent). 3. Loss of Regioselectivity : Kinetic and thermodynamic products are forming simultaneously.[13]1. Lower the Temperature : This is the most direct way to reduce unwanted side reactions. A lower temperature may require a longer reaction time but can result in a cleaner reaction profile. 2. Analyze Byproducts : Use LC-MS or NMR to identify the structure of major byproducts. This can provide insight into the undesired reaction pathway. 3. Explore Kinetic vs. Thermodynamic Control : See the detailed section below. Try running the reaction at a very low temperature for a short time vs. a high temperature for a long time to see if the product ratio changes.[14]
Starting Material is Consumed, but Target Product is Not Formed 1. Intermediate Instability : The desired product is forming but is unstable at the reaction temperature and decomposes. The 7-chloro intermediate itself can also be unstable under harsh conditions.[2] 2. Autocatalytic Decomposition : The reaction may initiate a rapid, exothermic decomposition process.[12]1. Lower the Reaction Temperature : Run the reaction at the lowest possible temperature that still allows for the consumption of starting material, even if it takes longer. 2. Monitor Early Time Points : Take aliquots every 15-30 minutes at the beginning of the reaction to see if the product forms and then disappears. 3. Change Solvent or Base : The combination of high temperature and certain solvents or bases can promote decomposition. Consider less nucleophilic bases or more inert solvents.
Core Concept: Kinetic vs. Thermodynamic Control

Understanding the difference between kinetic and thermodynamic control is crucial for optimizing temperature, especially when multiple isomers or byproducts are possible.[15][16]

  • Kinetic Product : The product that forms the fastest because it has the lowest activation energy (Ea). It is favored at lower temperatures and shorter reaction times .[14]

  • Thermodynamic Product : The most stable product (lowest Gibbs free energy, G). If the reaction is reversible, this product will be favored at higher temperatures and longer reaction times , as it allows the system to reach equilibrium.[17]

G cluster_energy cluster_legend Reaction Conditions Reactants Reactants TS_Kinetic Transition State (Kinetic) TS_Thermo Transition State (Thermodynamic) Product_Kinetic Kinetic Product (Forms Faster) Product_Thermo Thermodynamic Product (More Stable) Low_T Low Temp Short Time Low_T->Product_Kinetic Favors High_T High Temp Long Time High_T->Product_Thermo Favors

If you observe an undesired regioisomer, consider whether it might be the kinetic product. Running the reaction at a higher temperature for a longer duration could potentially favor the formation of the more stable, desired thermodynamic product.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to finding the optimal reaction temperature for the substitution of a 7-chloro-triazolopyrimidine with a generic amine.

Objective: To determine the temperature that provides the highest yield of the desired product with the fewest impurities in a reasonable timeframe.

Materials:

  • 7-chloro-triazolopyrimidine derivative (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Anhydrous solvent (e.g., NMP, DMF, or 1,4-Dioxane)

  • Reaction vials with stir bars

  • Heating block or parallel synthesizer

  • TLC plates and/or LC-MS system

G cluster_reactions Parallel Reaction Setup start Start: Prepare Stock Solutions prep Dispense Reactants into 4 Vials (e.g., 0.1 mmol scale each) start->prep T1 Reaction 1: Set to 60°C prep->T1 T2 Reaction 2: Set to 80°C prep->T2 T3 Reaction 3: Set to 100°C prep->T3 T4 Reaction 4: Set to 120°C prep->T4 monitor Monitor All Reactions at t = 1h, 2h, 4h, 16h (via TLC or LC-MS) T1->monitor T2->monitor T3->monitor T4->monitor analyze Quench Reactions & Analyze (Yield, Purity) monitor->analyze decision Optimal Temperature Identified? analyze->decision end End: Proceed with Optimized Temperature decision->end  Yes refine Refine Search (e.g., test 90°C and 110°C) decision->refine  No refine->T1 New Experiment

Step-by-Step Methodology:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the 7-chloro-triazolopyrimidine in the chosen anhydrous solvent. Prepare a separate stock solution of the amine.

  • Reaction Setup: To each of four labeled reaction vials, add a stir bar. Dispense equal volumes of the chloro-triazolopyrimidine and amine stock solutions into each vial. Seal the vials.

  • Heating: Place the vials in a pre-heated heating block with separate controls for each position, or in a parallel synthesizer. Set the temperatures to 60 °C, 80 °C, 100 °C, and 120 °C.

  • Monitoring: After set time points (e.g., 1, 2, 4, and 16 hours), carefully take a small aliquot from each reaction mixture. Dilute the aliquot and analyze by TLC and/or LC-MS to assess the consumption of starting material and the formation of the product and any byproducts.

  • Quenching and Analysis: Once the reaction at a given temperature appears complete (or has ceased to progress), quench the reaction by adding it to ice-cold water. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).[1][6]

  • Data Interpretation: Dry the organic layers, concentrate under reduced pressure, and determine the crude yield and purity for each reaction. Use the data to identify the temperature that offers the best balance of reaction time, yield, and purity.

This systematic approach provides a clear, self-validating dataset to justify your choice of reaction temperature for scale-up.

References
  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. (n.d.). RSIS International. Retrieved February 25, 2026, from [Link]

  • Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Mrayej, O. D., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology, 10(1), 41-74. Retrieved February 25, 2026, from [Link]

  • Grasso, S., et al. (2023). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1][10]triazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB01861J. Retrieved February 25, 2026, from [Link]

  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. (2014). Bioorganic & Medicinal Chemistry Letters. Retrieved February 25, 2026, from [Link]

  • Optimization of the nucleophilic aromatic substitution reaction. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Youssef, A. M., et al. (n.d.). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. ResearchGate. Retrieved February 25, 2026, from [Link]

  • Youssef, A. M., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Chemistry Central Journal. Retrieved February 25, 2026, from [Link]

  • Novel Substituted Azoloazines with Anticoagulant Activity. (2023). Molecules. Retrieved February 25, 2026, from [Link]

  • Gomha, S. M., et al. (2017). Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. Molecules. Retrieved February 25, 2026, from [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. (2016). Chemistry Stack Exchange. Retrieved February 25, 2026, from [Link]

  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (2022). Journal of Chemical Reviews. Retrieved February 25, 2026, from [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC. (2025). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Triazolopyrimidines identified as reversible myeloperoxidase inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Sinditskii, V. P., et al. (2015). Thermal decomposition of triazolo- and tetrazoloterazines. ResearchGate. Retrieved February 25, 2026, from [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Su, W. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. Retrieved February 25, 2026, from [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. (2020). ACS Medicinal Chemistry Letters. Retrieved February 25, 2026, from [Link]

  • Structure-Guided Lead Optimization of Triazolopyrimidine-Ring Substituents Identifies Potent Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors with Clinical Candidate Potential. (2011). Journal of Medicinal Chemistry. Retrieved February 25, 2026, from [Link]

  • Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][10]Triazolo[4,3-a]pyrimidines - PMC. (2023). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. (2023). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Optimization conditions for the synthesis of thiazolopyrimidine 3a. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (2025). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Elaboration, Characterization and Thermal Decomposition Kinetics of New Nanoenergetic Composite Based on Hydrazine 3-Nitro-1,2,4-triazol-5-one and Nanostructured Cellulose Nitrate. (2022). Molecules. Retrieved February 25, 2026, from [Link]

  • Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]. (n.d.). Retrieved February 25, 2026, from [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Retrieved February 25, 2026, from [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry. Retrieved February 25, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Triazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triazolo[1,5-a]pyrimidines represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for purines in anticancer (CDK inhibitors) and antiparasitic drug development.[1] Their analysis via Mass Spectrometry (MS) presents a unique challenge due to their susceptibility to the Dimroth rearrangement , where the kinetically favored [4,3-a] isomer converts to the thermodynamically stable [1,5-a] isomer.

This guide compares the fragmentation behaviors of the [1,5-a] scaffold against its isomeric alternatives and details the ionization techniques required to differentiate them. It provides a self-validating experimental protocol to ensure data integrity.

Part 1: The Analytical Challenge & Isomeric Context

The core analytical challenge lies in distinguishing the 1,2,4-triazolo[1,5-a]pyrimidine (Product) from its regioisomer, 1,2,4-triazolo[4,3-a]pyrimidine (Alternative).

  • The Product ([1,5-a]): Thermodynamically stable.[2] Fragmentation is driven by ring cleavage of the pyrimidine moiety.[3]

  • The Alternative ([4,3-a]): Kinetically formed. Under thermal stress (e.g., GC-MS injector ports), it undergoes the Dimroth rearrangement to form the [1,5-a] isomer.

Critical Insight: If you analyze the [4,3-a] isomer using hard ionization (EI) with high source temperatures, the resulting spectrum may deceptively match the [1,5-a] isomer due to in-situ thermal rearrangement.

Part 2: Comparative Ionization Techniques

To accurately characterize these compounds, one must select the ionization energy that matches the stability of the ring system.

Table 1: Performance Comparison of Ionization Modes
FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Relevance to Triazolo[1,5-a]pyrimidines
Energy Level Hard (70 eV)Soft (Thermal/Voltage)EI provides the structural fingerprint; ESI preserves the molecular ion (

).
Isomer Differentiation Low. Thermal energy causes [4,3-a]

[1,5-a] rearrangement before ionization.
High. Low thermal stress allows detection of the intact [4,3-a] isomer before it rearranges.Use ESI for purity checks; use EI for structural confirmation of the stable [1,5-a] form.
Fragmentation Richness High (Ring cleavage,

loss).
Low (Mostly adducts,

,

).
EI is required to map the pyrimidine ring substitution pattern.
Limit of Detection Nanogram range.Picogram range.ESI is preferred for DMPK/metabolite studies.

Part 3: Mechanistic Fragmentation Pathways

The fragmentation of triazolo[1,5-a]pyrimidines under Collision-Induced Dissociation (CID) or EI follows specific, predictable pathways driven by the stability of the fused aromatic system.

Primary Fragmentation Channels
  • Pyrimidine Ring Cleavage (RDA-like): The most diagnostic pathway. The pyrimidine ring opens, often expelling a nitrile (R-CN) or HCN.

  • Triazole Ring Degradation: Loss of

    
     (28 Da) is characteristic of the triazole moiety, though less favorable in the fused [1,5-a] system compared to isolated triazoles.
    
  • Substituent Loss: Alkyl/Aryl groups at C-5 and C-7 are lost early in the pathway (

    
    , 
    
    
    
    ).
Visualization: Fragmentation Workflow

The following diagram illustrates the competitive fragmentation pathways for a generic 5,7-substituted triazolo[1,5-a]pyrimidine.

FragmentationPathway Parent Parent Ion [M]+. (Triazolo[1,5-a]pyrimidine) Intermediate_A Intermediate A (Ring Opening) Parent->Intermediate_A Ring Cleavage Fragment_N2 Fragment: [M - N2]+. (Loss of 28 Da) Parent->Fragment_N2 Triazole Breakdown (Minor) Fragment_HCN Fragment: [M - HCN]+. (Loss of 27 Da) Intermediate_A->Fragment_HCN Elimination of HCN Fragment_RCN Fragment: [M - R-CN]+. (Loss of Nitrile Side Chain) Intermediate_A->Fragment_RCN Loss of Substituent (R-CN) Rearrangement Dimroth Rearrangement (If [4,3-a] isomer present) Rearrangement->Parent Thermal Conversion (Source Dependent)

Caption: Mechanistic fragmentation tree showing the primary dissociation channels. Note the thermal entry point for the isomeric rearrangement.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to validate the structure of a synthesized triazolo[1,5-a]pyrimidine while ruling out isomeric contamination.

Methodology: LC-MS/MS Structural Validation

Objective: Confirm the [1,5-a] structure and assess isomeric purity.

Reagents:

  • LC-MS Grade Acetonitrile (MeCN).

  • Formic Acid (0.1% v/v).

  • Analyte Standard (1 mg/mL in DMSO).

Step-by-Step Workflow:

  • Sample Preparation (Dilution Check):

    • Dilute the 1 mg/mL stock to 1 µg/mL using 50:50 MeCN:Water.

    • Validation Check: Inject a solvent blank immediately before the sample to ensure no carryover (ghost peaks at

      
      ).
      
  • Chromatographic Separation (Isomer Resolution):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Gradient: 5% to 95% MeCN over 10 minutes.

    • Why: The [1,5-a] isomer is generally more lipophilic than the [4,3-a] isomer due to better charge delocalization, resulting in a distinct Retention Time (RT).

  • Mass Spectrometry Settings (The "Soft-Hard" Check):

    • Run 1 (Soft): ESI Positive Mode. Source Temp < 300°C.

      • Goal: Observe the molecular ion

        
        .[4] If two peaks with the same mass appear at different RTs, you have an isomeric mixture.
        
    • Run 2 (Hard/CID): MS/MS with Collision Energy (CE) ramped 20-50 eV.

      • Goal: Generate the fragmentation fingerprint.

  • Data Interpretation:

    • Compare the fragmentation of the dominant peak.[3][5]

    • [1,5-a] Marker: Look for a dominant

      
       or 
      
      
      
      peak.
    • [4,3-a] Marker: If analyzing the unstable isomer directly (cold source), look for enhanced loss of

      
       (28 Da) prior to rearrangement.
      

Part 5: Characteristic Data Summary

The following table summarizes the diagnostic ions expected for a typical 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivative.

Table 2: Diagnostic Ion Table
Fragment IonMass Loss (Da)Structural OriginMechanistic Insight

0Molecular IonBase peak in EI; indicates high aromatic stability.

-27Loss of HCNCleavage of the pyrimidine ring (C6-N1 bond scission).

-28Loss of

Cleavage of the triazole ring. Less common in [1,5-a] than [4,3-a].

-41Loss of

Loss of acetonitrile from the pyrimidine ring (if methyl substituted).

-1Loss of

Formation of a stabilized cyclic cation.

References

  • Dimroth Rearrangement Mechanism & Synthesis

    • Title: Oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives.[6]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Mass Spectral Fragment

    • Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines.
    • Source: International Journal of Materials and Chemistry.[5]

    • URL:[Link]

  • Differenti

    • Title: Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments.[7][8]

    • Source: Magnetic Resonance in Chemistry (PubMed).[8]

    • URL:[Link]

  • Standard Mass Spectra D

    • Title: S-Triazolo(1,5-a)pyrimidine, 5-methyl-7-ethylamino- Mass Spectrum.[9]

    • Source: NIST Chemistry WebBook.
    • URL:[Link]

Sources

Crystal structure analysis of 5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-propyl-[1][2][3]triazolo[1,5-a]pyrimidine: A Comparative Approach

Authored by: A Senior Application Scientist

In the landscape of drug discovery and materials science, a thorough understanding of a molecule's three-dimensional structure is paramount. For heterocyclic compounds such as 5-propyl-[1][2][3]triazolo[1,5-a]pyrimidine, a derivative of a privileged scaffold known for its diverse biological activities, elucidating the precise atomic arrangement within a crystal lattice is crucial for understanding its physicochemical properties, stability, and potential interactions with biological targets.[4] This guide provides a comprehensive comparison of the analytical techniques used for the crystal structure analysis of this compound class, grounded in established scientific principles and experimental data from closely related analogs.

The[1][2][3]triazolo[1,5-a]pyrimidine core is structurally similar to purines, making it a compelling candidate for biomimetic studies and as a scaffold in medicinal chemistry.[5][6] The determination of its crystal structure provides invaluable insights into intermolecular interactions, which govern properties like solubility and polymorphism—critical factors in pharmaceutical development.

Primary Method: Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for obtaining an unambiguous, high-resolution three-dimensional model of a molecule's crystal structure.[7][8] The technique relies on the diffraction of a monochromatic X-ray beam by a well-ordered single crystal.[9][10] The resulting diffraction pattern of regularly spaced spots, or reflections, contains information about the arrangement of atoms within the crystal lattice.[9][11]

Experimental Workflow for SC-XRD

The successful application of SC-XRD is contingent on a meticulous experimental protocol, which can be broken down into several key stages. The causality behind each step is critical for obtaining high-quality data.

Step 1: Crystal Growth (The Crucial First Hurdle)

The most challenging and often rate-limiting step is the cultivation of a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality, devoid of significant imperfections like twinning or cracks.[9][10] For organic small molecules like 5-propyl-[1][2][3]triazolo[1,5-a]pyrimidine, slow evaporation from a saturated or nearly saturated solution is a common and effective technique.[12]

  • Protocol:

    • Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The choice of solvent is critical as it influences crystal packing and morphology.[12]

    • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[12]

    • Transfer the solution to a clean vessel and cover it loosely to allow for slow solvent evaporation.

    • Store the vessel in a vibration-free environment and allow the crystals to form over several days to weeks.[12]

Step 2: Data Collection

A suitable crystal is mounted on a goniometer within a diffractometer.[9] The crystal is then irradiated with a focused beam of monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated.[9] Modern diffractometers at synchrotron facilities offer extremely bright X-ray sources that can significantly reduce data collection times and allow for the analysis of smaller or more weakly diffracting crystals.[2]

Step 3: Structure Solution and Refinement

The collected diffraction data (angles and intensities of reflections) are processed to determine the unit cell parameters and space group. The "phase problem," which is the loss of phase information during data collection, is then solved using computational methods, such as direct methods for small molecules.[10][13] This yields an initial electron density map, from which an atomic model is built and subsequently refined to best fit the experimental data.[13][14]

Expected Crystallographic Data

While specific data for 5-propyl-[1][2][3]triazolo[1,5-a]pyrimidine is not publicly available, data from analogous structures in the Cambridge Structural Database (CSD) allows for an informed projection of expected parameters.[15] Studies on related triazolopyrimidine derivatives have confirmed the planarity of the fused ring system.[1]

Parameter Expected Value/System Significance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c, P2₁2₁2₁Defines the symmetry elements within the unit cell.
a, b, c (Å)5-15 ÅDimensions of the unit cell.
β (°)90-110° (for monoclinic)Angle between unit cell axes.
Volume (ų)500-1500 ųVolume of the unit cell.
Z2 or 4Number of molecules in the unit cell.
R-factor< 5%A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Workflow Diagram for SC-XRD

SC_XRD_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_computation Computational Analysis Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Pure Compound Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Single Crystal Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Diffraction Data Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Deposition Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Comparative and Complementary Techniques

While SC-XRD is the gold standard, other techniques provide valuable, often complementary, information or are more suitable when single crystals cannot be obtained.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline materials.[16] Instead of a single crystal, a powdered sample containing thousands of randomly oriented crystallites is used.[7]

  • Advantages over SC-XRD:

    • Sample Requirement: Does not require the often difficult and time-consuming process of growing a single crystal.[17]

    • Phase Identification: Excellent for identifying different crystalline phases (polymorphs) in a bulk sample.[16]

  • Limitations:

    • Structural Detail: The one-dimensional diffraction pattern from a powder is a collapsed version of the three-dimensional data from a single crystal, leading to significant peak overlap and a loss of information.[17] This makes ab initio structure determination for complex organic molecules challenging.[3][18]

    • Lower Resolution: Generally provides less precise atomic coordinates and geometric parameters compared to SC-XRD.

  • Synergy with other techniques: PXRD is often used in conjunction with computational methods for structure solution from powder data.[3][19]

Computational Modeling: Crystal Structure Prediction (CSP)

CSP methods aim to predict the crystal structure of a molecule based solely on its chemical diagram.[20] These methods generate a multitude of possible crystal packing arrangements and rank them based on their calculated lattice energies.[21]

  • Role in Analysis:

    • Polymorph Screening: CSP can predict potential polymorphs that may not have been discovered experimentally, which is crucial for risk assessment in pharmaceutical development.[20][22]

    • Assisting Structure Solution: When only low-quality PXRD data is available, CSP can provide plausible trial structures to aid in the interpretation of the data.[21]

  • Limitations:

    • Computational Cost: Can be computationally intensive, especially for flexible molecules.[20]

    • Accuracy: The accuracy of the energy calculations is critical, and over-prediction of plausible structures is common.[21][23]

Relationship Between Analytical Techniques

Techniques_Comparison SC_XRD Single-Crystal XRD (SC-XRD) The Gold Standard PXRD Powder XRD (PXRD) Bulk sample analysis Polymorph identification SC_XRD:port->PXRD Provides reference for phase identification CSP Crystal Structure Prediction (CSP) Computational prediction Polymorph risk assessment SC_XRD:port->CSP Validates predictions PXRD->SC_XRD:port Identifies phases for single crystal growth CSP->SC_XRD:port Suggests target polymorphs CSP->PXRD Aids in solving structures from powder data NMR NMR Spectroscopy Solution-state structure Connectivity confirmation NMR->SC_XRD:port Confirms molecular structure before crystallization

Caption: Interplay between key crystal structure analysis techniques.

Conclusion: An Integrated Approach

The definitive structural elucidation of 5-propyl-[1][2][3]triazolo[1,5-a]pyrimidine is best achieved through Single-Crystal X-ray Diffraction , which provides unparalleled atomic-level detail. However, a comprehensive analysis, particularly within a drug development context, necessitates an integrated approach. Powder X-ray Diffraction is indispensable for routine phase identification and polymorphism studies on bulk material.[16] Concurrently, Crystal Structure Prediction serves as a powerful predictive tool to assess polymorphism risk and guide experimental efforts.[22] Finally, techniques like NMR spectroscopy remain essential for confirming the molecular structure in solution prior to crystallization experiments. The synergy between these methods provides a self-validating system, ensuring the highest level of scientific integrity and a thorough understanding of the solid-state properties of this important heterocyclic compound.

References

  • Lirias. (n.d.). Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(23), 7126. Retrieved from [Link]

  • Harris, K. D. M. (2015). Structure determination of organic materials from powder X-ray diffraction data: Opportunities for multi-technique synergy. Acta Crystallographica Section A: Foundations and Advances, 71(a1), C13. Retrieved from [Link]

  • Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD). Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Prediction of small molecule crystal structures. ResearchGate. Retrieved from [Link]

  • Ding, Y. (2021). Computational prediction of organic crystal structures. UCL Discovery. Retrieved from [Link]

  • Song, Y., et al. (2023). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. Retrieved from [Link]

  • Gàlvez-Llompart, M., et al. (2020). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. IUCrJ, 7(Pt 5), 896–903. Retrieved from [Link]

  • Mrayej, O. A., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology, 10(1), 41-74. Retrieved from [Link]

  • Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. Retrieved from [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1794–1805. Retrieved from [Link]

  • Nishio, R., et al. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters, 125(1), 013301. Retrieved from [Link]

  • Fares, M., et al. (2021). Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidines. Journal of Molecular Structure, 1252, 132179. Retrieved from [Link]

  • Harris, K. D. M. (2025). Structure determination of organic materials from powder X-ray diffraction data: Opportunities for multi-technique synergy. ORCA - Cardiff University. Retrieved from [Link]

  • Vlaisavljevich, B., et al. (n.d.). Exploring the Multi-minima Behavior of Small Molecule Crystal Polymorphs at Finite Temperature. SciSpace. Retrieved from [Link]

  • Kim, S., et al. (2024). Comparative Analysis of Room Temperature Structures Determined by Macromolecular and Serial Crystallography. International Journal of Molecular Sciences, 25(6), 3290. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Chemistry. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Glusker, J. P., et al. (2010). Crystal Structure Analysis: A Primer. Oxford Academic. Retrieved from [Link]

  • (n.d.). Diffraction Techniques for Crystal Structure Analysis. Retrieved from [Link]

  • Sánchez-Paradinas, S., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6886. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,4-Triazolo(1,5-a)pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). Ici-63197. Retrieved from [Link]

  • PubChem. (n.d.). [1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. Retrieved from [Link]

  • Moosavi-Zare, A. R., et al. (2024). The preparation of[1][2][3]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(ii) complex supported on magnetite nanoparticles under mild conditions. RSC Advances, 14(27), 19688-19698. Retrieved from [Link]

  • Oukoloff, N. A., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332–346. Retrieved from [Link]

Sources

Comparative Guide: Reactivity & Applications of 7-Chloro-Triazolopyrimidine vs. 4-Chloro-Pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine and 4-chloropyrimidine , designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

In the landscape of nitrogen heterocycles, the 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine scaffold represents a "super-electrophile" alternative to the classical 4-chloropyrimidine . While both serve as critical precursors for installing amino/alkoxy functionalities via Nucleophilic Aromatic Substitution (


), their reactivity profiles differ significantly due to electronic topology.
  • 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine : Exhibits enhanced reactivity due to the inductive effect of the fused triazole ring (containing three nitrogen atoms). Reactions often proceed under milder conditions (80°C, non-acidic) with higher yields.

  • 4-Chloro-pyrimidine : Moderate reactivity; often requires acid catalysis , high temperatures (>100°C), or microwave irradiation to overcome the activation energy barrier, especially with weak nucleophiles.

This guide details the mechanistic underpinnings, optimal reaction protocols, and comparative data to assist in scaffold selection.

Mechanistic Analysis & Electronic Structure

Structural Topology and Electrophilicity

The core difference lies in the electron density of the pyrimidine ring.

  • 4-Chloropyrimidine: A monocyclic diazine.[1] The two nitrogen atoms (N1, N3) withdraw electron density, activating the C4 and C2 positions. However, the system is less electron-deficient than fused systems.

  • 7-Chloro-triazolopyrimidine: An aza-indolizine system. The pyrimidine ring is fused to a 1,2,4-triazole ring.[2][3][4] The triazole moiety, despite being

    
    -excessive (5-membered), contains three nitrogen atoms that exert a strong inductive electron-withdrawing effect (-I) on the fused pyrimidine ring. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C7 position, making it highly susceptible to nucleophilic attack.
    
Graphviz Pathway: Electronic Activation & Numbering

The following diagram illustrates the atom numbering and the "activation vectors" (electron-withdrawing effects) that dictate reactivity.

Caption: Comparative electronic activation. The fused triazole ring in the 7-chloro derivative significantly lowers the activation energy for nucleophilic attack compared to the monocyclic analog.

Experimental Comparison: Reaction Conditions

The following data summarizes typical reaction parameters for substituting the chloride with a standard aniline nucleophile.

Feature4-Chloropyrimidine 7-Chloro-triazolopyrimidine
Reaction Type

(Addition-Elimination)

(Addition-Elimination)
Standard Solvent Water/Ethanol (with acid) or DMFIsopropanol, Ethanol, or n-Butanol
Temperature 120–140°C (Microwave) or Reflux80°C (Mild Heating)
Catalyst Often requires HCl (0.1 eq) or Lewis AcidNone or mild base (Et

N)
Time 15–30 min (MW) or 3–22 h (Thermal)1–3 h
Yield (Typical) 50–80%70–95%
Side Reactions Hydrolysis to 4-hydroxypyrimidine (in water)Minimal; ring opening rare under neutral conditions
Key Insight: The "Acid Boost"
  • 4-Chloropyrimidine reactions are frequently accelerated by adding 0.1 equivalents of HCl. Protonation of the pyrimidine nitrogen (N1 or N3) dramatically increases the ring's electrophilicity, compensating for its lower intrinsic reactivity.

  • 7-Chloro-triazolopyrimidine is sufficiently electrophilic that acid catalysis is rarely needed and can sometimes be detrimental (causing ring opening or degradation).

Validated Experimental Protocols

Protocol A: Synthesis of 7-Anilino-[1,2,4]triazolo[1,5-a]pyrimidine

Best for: High-yield synthesis of bioactive library compounds.

  • Preparation: In a round-bottom flask, dissolve 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine (1.0 equiv, e.g., 2 mmol) in isopropanol (15 mL).

  • Nucleophile Addition: Add the substituted aniline (1.1–2.0 equiv). Note: Use 2.0 equiv if the aniline acts as the base, or add 1.5 equiv of Triethylamine (Et

    
    N).
    
  • Reaction: Heat the mixture to 80°C (reflux) with stirring.

  • Monitoring: Monitor via TLC (typically 100% conversion in 1–3 hours).

  • Workup:

    • Cool to room temperature.[5]

    • The product often precipitates directly. Filter the solid.[5]

    • Wash with cold ether or ethanol.

    • Yield: Expect 75–95%.

Protocol B: Substitution of 4-Chloropyrimidine (Acid-Catalyzed)

Best for: Overcoming low reactivity with weak nucleophiles.

  • Preparation: Suspend 4-chloropyrimidine (1.0 equiv) and the aniline (1.1 equiv) in Water or n-Butanol (0.1 M concentration).

  • Catalysis: Add aqueous HCl (0.1 equiv). Mechanism: Protonation of N-pyrimidine activates the C4-Cl bond.

  • Reaction:

    • Method A (Thermal): Heat to 100°C for 4–12 hours.

    • Method B (Microwave): Heat to 140°C for 20 minutes.

  • Workup:

    • Cool to room temperature.[5]

    • Neutralization: Basify with saturated NaHCO

      
       (pH > 8).
      
    • Extract with EtOAc or filter the precipitate.[6]

    • Yield: Expect 50–80% (Hydrolysis by-products may form if heated too long).

Decision Framework: When to Use Which?

The choice between these scaffolds often depends on the biological target, but from a chemical synthesis perspective:

  • Choose 7-Chloro-triazolopyrimidine when:

    • You require mild reaction conditions (e.g., your nucleophile is sensitive to high heat or strong acid).

    • You need a "purine-like" scaffold (bioisostere) with high metabolic stability.

    • You are performing late-stage functionalization and need high yields.

  • Choose 4-Chloropyrimidine when:

    • You specifically need a monocyclic pyrimidine pharmacophore.

    • You are prepared to optimize reaction conditions (solvent screening, microwave) to suppress hydrolysis.

Workflow Diagram: Optimization Logic

Optimization Start Start: Nucleophilic Substitution Scaffold Select Scaffold Start->Scaffold Triazolo 7-Chloro-triazolopyrimidine Scaffold->Triazolo Fused System Pyrim 4-Chloropyrimidine Scaffold->Pyrim Monocyclic Cond1 Condition: Isopropanol, 80°C, No Acid Triazolo->Cond1 Result1 High Yield (Standard) Cond1->Result1 CheckNuc Is Nucleophile Weak? Pyrim->CheckNuc MethodAcid Add 0.1 eq HCl Heat to 100°C+ CheckNuc->MethodAcid Yes MethodMW Microwave 140°C Short Time CheckNuc->MethodMW No PathWeak Yes PathStrong No Result2 Moderate Yield (Watch for Hydrolysis) MethodAcid->Result2 MethodMW->Result2

Caption: Decision logic for optimizing reaction conditions based on scaffold reactivity.

References

  • Reactivity of Triazolopyrimidines

    • Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines. (2022).[7] Pharmaceutics. [4]

    • The [1,2,4]triazolo[1,5-a]pyrimidine scaffold: its isomers and analogs. (2023).[3][6] ResearchGate.

  • 4-Chloropyrimidine Optimization

    • Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem Technical Guides.

    • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine (Comparative Data). (2023).[3][6] Preprints.org.

  • Electronic Structure & LUMO Analysis

    • Correlating Reactivity Trends with Frontier Molecular Orbitals. WuXi AppTec QM Magic Class.

Sources

A Comparative Guide to the Spectroscopic Characterization of 7-Substituted Triazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Triazolopyrimidine Scaffold

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][4][5] Its structural resemblance to endogenous purines allows it to function as a bioisostere, potentially interacting with similar biological targets while offering distinct physicochemical properties.[4][6] Substitution at the 7-position of this heterocyclic system is a common strategy to modulate potency, selectivity, and pharmacokinetic profiles.

Accurate and unambiguous structural confirmation is paramount in the development of these compounds. Spectroscopic characterization provides the definitive evidence of a molecule's identity and purity. This guide offers an in-depth comparison of the primary spectroscopic techniques used to characterize 7-substituted triazolopyrimidines, providing field-proven insights into data interpretation and experimental design. We will explore how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy each provide unique and complementary information to build a complete structural picture.

Workflow for Spectroscopic Characterization

A systematic approach is crucial for the efficient and thorough characterization of newly synthesized 7-substituted triazolopyrimidines. The following workflow outlines the logical progression from sample preparation to comprehensive data analysis.

Spectroscopic_Characterization_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Prep Synthesized Compound (Purity Check via TLC/LCMS) Solubilize Dissolve in Appropriate Deuterated Solvent (NMR) or Spectroscopic Grade Solvent (UV, IR, MS) Prep->Solubilize NMR 1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC, HMBC) Solubilize->NMR MS Mass Spectrometry (EI, ESI) High-Resolution MS (HRMS) Solubilize->MS IR Infrared (IR) Spectroscopy Solubilize->IR UV UV-Visible Spectroscopy Solubilize->UV Interpret Correlate Spectral Data (Shifts, Couplings, m/z, Vibrations) NMR->Interpret MS->Interpret IR->Interpret UV->Interpret Compare Compare with Literature Data & Alternative Scaffolds Interpret->Compare Structure Propose/Confirm Structure Compare->Structure

Caption: A typical workflow for the spectroscopic characterization of novel compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic molecules. For 7-substituted triazolopyrimidines, ¹H and ¹³C NMR, along with 2D techniques, provide a complete picture of the molecular framework.

Expertise & Experience: Interpreting the Spectra

The triazolopyrimidine core has distinct NMR signals. The protons on the pyrimidine ring, typically at positions 5 and 6, appear as doublets in the aromatic region, with their coupling constant helping to confirm their adjacency. The proton at position 2 of the triazole ring is a characteristic singlet, also in the aromatic region. The substituent at the 7-position will significantly influence the chemical shifts of the neighboring protons, providing key structural information.

  • ¹H NMR: Protons on the heterocyclic core typically resonate between δ 6.0 and 9.0 ppm.[7] The chemical shift of the H-5 and H-6 protons are particularly sensitive to the nature of the C-7 substituent. Electron-withdrawing groups at C-7 will generally shift the H-6 proton downfield, while electron-donating groups will cause an upfield shift.

  • ¹³C NMR: The carbon atoms of the fused ring system appear in the range of δ 90-170 ppm.[8] Carbons directly attached to nitrogen atoms are typically found further downfield. The chemical shift of the C-7 carbon is highly diagnostic of the substituent attached.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitive assignments.

    • COSY confirms the coupling between H-5 and H-6.

    • HSQC correlates each proton to its directly attached carbon.

    • HMBC is invaluable for identifying long-range (2-3 bond) H-C correlations, which helps to piece together the entire molecular structure, including the connection of the C-7 substituent to the core.

Comparative Data: ¹H and ¹³C NMR Shifts

The following table summarizes typical NMR data for 7-substituted triazolopyrimidines, illustrating the effect of different substituents.

Substituent at C-7H-5 (ppm)H-6 (ppm)H-2 (ppm)C-5 (ppm)C-6 (ppm)C-7 (ppm)C-2 (ppm)Reference
-OH~6.5~8.3~8.1~90~145~160~155[8]
-Cl~7.2~8.9~8.4~110~150~158~156[8]
-NH-Aryl~6.5~8.2~8.4~90~145~156~164[8]
-O-Aryl~6.6~8.5~8.5~105~155~165~155[5]

Note: Chemical shifts are approximate and can vary based on solvent and other substituents on the molecule.

Trustworthiness: Self-Validating Protocol for NMR Analysis

A robust NMR analysis protocol ensures data integrity and reproducibility.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (e.g., -NH, -OH).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for precise referencing, although modern spectrometers can reference to the residual solvent peak.[9]

    • Ensure the sample is fully dissolved; sonication may be necessary.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

    • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time.

    • If assignments are not immediately obvious, acquire 2D spectra: COSY, HSQC, and HMBC. These experiments provide connectivity information that is essential for complex structures.[10]

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Assign all peaks by analyzing chemical shifts, coupling constants, and 2D correlations.

II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers additional structural clues.

Expertise & Experience: Fragmentation Patterns

The fragmentation of the triazolopyrimidine core is influenced by the substituent at the 7-position. Common fragmentation pathways involve the loss of the C-7 substituent, followed by the cleavage of the pyrimidine and/or triazole rings.

  • Electron Ionization (EI): This high-energy technique often results in extensive fragmentation, providing a detailed "fingerprint" of the molecule. The molecular ion peak (M⁺) may sometimes be weak or absent for less stable compounds.

  • Electrospray Ionization (ESI): A softer ionization technique, ESI typically produces the protonated molecule [M+H]⁺ or other adducts. It is particularly useful for confirming the molecular weight with minimal fragmentation.[11]

A common fragmentation pathway for N-heterocycles involves the initial loss of side chains followed by the cleavage of the heterocyclic rings. For 7-anilino substituted triazolopyrimidines, for example, cleavage of the C-N bond at the 7-position is a likely initial fragmentation step.

III. Vibrational and Electronic Spectroscopy: Functional Groups and Conjugated Systems

While NMR and MS provide the core structural information, IR and UV-Vis spectroscopy offer complementary data on functional groups and electronic properties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

  • C=N and C=C stretching: The aromatic rings of the triazolopyrimidine core exhibit characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.[4]

  • C-H stretching: Aromatic C-H stretches are typically observed above 3000 cm⁻¹.

  • Substituent Vibrations: The C-7 substituent will have its own characteristic peaks (e.g., C=O stretch for an amide, N-H stretch for an amine, C-O stretch for an ether). For example, a 7-amino substituted compound would show N-H stretching bands in the 3300-3500 cm⁻¹ range.[4]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the triazolopyrimidine ring.

  • The triazolopyrimidine system typically shows strong absorption bands in the 200-400 nm range, corresponding to π→π* transitions.[12]

  • The position and intensity of the absorption maxima (λ_max) are sensitive to the nature of the substituent at the 7-position. Auxochromic groups (e.g., -NH₂, -OH) can cause a bathochromic (red) shift to longer wavelengths.

  • Comparison to Purines: The UV absorption spectra of triazolopyrimidines are often compared to those of purines due to their structural similarities. Both classes of compounds exhibit strong UV absorbance, which is a useful characteristic for their detection and quantification.[1][13]

Comparison with Alternative Heterocyclic Scaffolds

The spectroscopic signatures of 7-substituted triazolopyrimidines can be distinguished from other common heterocyclic cores used in drug discovery.

Feature7-Substituted TriazolopyrimidinePurinePyrimidine (unfused)
¹H NMR Distinct H-2, H-5, H-6 signals. H-5/H-6 coupling.Signals for H-2, H-6, H-8. Potential for tautomerism can complicate spectra.Fewer aromatic protons, typically more symmetrical.
¹³C NMR Characteristic shifts for fused ring carbons.Characteristic shifts for fused imidazole and pyrimidine rings.Simpler spectrum with fewer signals.
MS Fragmentation often initiated at the C-7 substituent.Complex fragmentation with cleavage of both rings.Simpler fragmentation, often loss of substituents.
UV-Vis Strong absorption ~200-400 nm.[12]Strong absorption ~260 nm.[1]Strong absorption ~240-300 nm.[12]

Conclusion

The comprehensive characterization of 7-substituted triazolopyrimidines relies on the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural framework, MS confirms the molecular weight and formula, while IR and UV-Vis spectroscopy offer valuable information about functional groups and the electronic system. By understanding the characteristic spectral features of this important heterocyclic scaffold and applying robust experimental protocols, researchers can confidently confirm the structure and purity of their compounds, accelerating the drug discovery and development process.

References

  • Cavalieri, L. F., Bendich, A., Tinker, J. F., & Brown, G. B. (1948). Ultraviolet Absorption Spectra of Purines, Pyrimidines and Triazolopyrimidines. Journal of the American Chemical Society, 70(11), 3875-3880. [Link]

  • Al-Ghorbani, M., et al. (2022). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)
  • Ren, Y., et al. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. PMC.
  • El-Sayed, M. A. A., et al. (2018).
  • Gami, S. P., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. MDPI.
  • Moustafa, H. (2011). Electronic Absorption Spectra of Some Triazolopyrimidine Derivatives.
  • Cavalieri, L. F., et al. (1948). Ultraviolet Absorption Spectra of Purines, Pyrimidines and Triazolopyrimidines. PubMed.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
  • Patel, H., et al. (2020). ANTICANCER ACTIVITY OF NEWLY SYNTHESIZED TRIAZOLOPYRIMIDINE DERIVATIVES AND THEIR NUCLEOSIDE ANALOGS. Official website of the Medical University of Lublin.
  • El-Faham, A., et al. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology.
  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • LibreTexts. (2023).
  • Mi, Y., et al. (2011).
  • University of Arizona. (n.d.).
  • Chen, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
  • ACS Publications. (1948). Ultraviolet Absorption Spectra of Purines, Pyrimidines and Triazolopyrimidines1. Journal of the American Chemical Society.
  • Fadda, A. A., et al. (2021). Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles. PMC.
  • Moustafa, H. (2011). Electronic Absorption Spectra of Some Triazolopyrimidine Derivatives.
  • Vitale, R., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
  • Bentham Science. (n.d.). Design, Synthesis and Anticonvulsant Activity Evaluation of 7-Substituted –[1][2][3]-Triazolo[4,3-f]Pyrimidine Derivatives. Bentham Science.

Sources

A Comparative Guide to the Spectroscopic Analysis of 7-Chloro-5-propyl-triazolo[1,5-a]pyrimidine

A Comparative Guide to the Spectroscopic Analysis of 7-Chloro-5-propyl-[1][2][3]triazolo[1,5-a]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the precise and unambiguous structural elucidation of novel heterocyclic compounds is paramount. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged structure, forming the core of numerous compounds with diverse biological activities, including anticancer, antiviral, and antimicrobial properties[4][5]. Among its derivatives, 7-Chloro-5-propyl-[1][2][3]triazolo[1,5-a]pyrimidine stands as a molecule of significant interest. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of its characterization using Infrared (IR) spectroscopy, alongside a comparative overview of complementary analytical techniques.

The Central Role of Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of a molecule's constituent bonds[6]. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations. For a complex molecule like 7-Chloro-5-propyl-[1][2][3]triazolo[1,5-a]pyrimidine, the IR spectrum is a composite of absorptions from its various functional groups: the fused triazolopyrimidine core, the C-Cl bond, and the propyl substituent.

The utility of IR spectroscopy in this context is twofold. Firstly, it serves as a rapid and cost-effective method for the initial identification and verification of the synthesized compound by confirming the presence of key functional groups. Secondly, it can be employed for quality control to assess the purity of the sample and to track the progress of chemical reactions.

Predicted IR Spectrum Analysis of 7-Chloro-5-propyl-[1][2][3]triazolo[1,5-a]pyrimidine

While an experimentally validated spectrum for this specific molecule is not widely available in the public domain, we can construct a highly accurate predicted spectrum based on the extensive body of literature on substituted triazolopyrimidines and general principles of IR spectroscopy. The following table outlines the expected characteristic absorption bands, their corresponding vibrational modes, and the rationale behind these assignments, supported by data from analogous compounds.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Rationale and Comparative Data
3150 - 3050C-H stretching (aromatic)The C-H bonds on the pyrimidine and triazole rings are expected to absorb in this region. This is consistent with data from various triazolopyrimidine derivatives[2].
2960 - 2850C-H stretching (aliphatic)These bands arise from the symmetric and asymmetric stretching of the C-H bonds in the propyl group.
1640 - 1600C=N stretchingThe stretching vibrations of the multiple C=N bonds within the fused heterocyclic ring system are expected in this region. Similar compounds show strong absorptions here.
1580 - 1450C=C stretching (ring)Aromatic and heteroaromatic ring systems exhibit characteristic C=C stretching vibrations in this range. These are often observed as a series of sharp bands.
1470 - 1430C-H bending (aliphatic)The scissoring and bending vibrations of the CH₂ and CH₃ groups of the propyl substituent will appear in this region.
1420 - 1380Ring stretching/deformationComplex vibrations involving the stretching and deformation of the entire triazolopyrimidine ring system are expected here.
850 - 750C-Cl stretchingThe C-Cl stretching vibration for chloro-substituted aromatic and heteroaromatic compounds typically appears in this region. The exact position can be influenced by the substitution pattern on the ring.
Below 800Out-of-plane C-H bending & Ring deformationsThis "fingerprint" region will contain a complex pattern of bands unique to the molecule's overall structure, arising from out-of-plane bending of the aromatic C-H bonds and various deformations of the fused ring system.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain a reliable FT-IR spectrum of 7-Chloro-5-propyl-[1][2][3]triazolo[1,5-a]pyrimidine, the following step-by-step methodology is recommended. The choice of the Attenuated Total Reflectance (ATR) technique is based on its minimal sample preparation requirements and its suitability for solid samples.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Diamond or Germanium ATR accessory.

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum with no sample on the crystal. This is a critical step to account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the instrument's optical components.

  • Sample Preparation:

    • Place a small amount of the solid 7-Chloro-5-propyl-[1][2][3]triazolo[1,5-a]pyrimidine powder onto the center of the ATR crystal.

  • Sample Analysis:

    • Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure that the baseline is flat.

    • Use the peak-picking function of the software to identify the wavenumbers of the absorption maxima.

Visualizing the Experimental Workflow

experimental_workflowcluster_prepPreparationcluster_analysisAnalysiscluster_processingData ProcessingClean_CrystalClean ATR CrystalAcquire_BackgroundAcquire Background SpectrumClean_Crystal->Acquire_BackgroundPlace_SamplePlace Sample on CrystalAcquire_Background->Place_SampleApply_PressureApply PressurePlace_Sample->Apply_PressureAcquire_SpectrumAcquire Sample SpectrumApply_Pressure->Acquire_SpectrumRatio_SpectraRatio Against BackgroundAcquire_Spectrum->Ratio_SpectraBaseline_CorrectionBaseline CorrectionRatio_Spectra->Baseline_CorrectionPeak_PickingPeak IdentificationBaseline_Correction->Peak_Picking

Caption: Workflow for FT-IR analysis using an ATR accessory.

A Comparative Look at Alternative Analytical Techniques

While IR spectroscopy provides valuable information about the functional groups present, a comprehensive characterization of 7-Chloro-5-propyl-[1][2][3]triazolo[1,5-a]pyrimidine necessitates a multi-technique approach. The following table compares IR spectroscopy with other commonly employed analytical methods, highlighting their respective strengths and the type of information they provide.

Technique Information Provided Advantages Limitations
FT-IR Spectroscopy Presence of functional groups, molecular fingerprint.Rapid, non-destructive, cost-effective, requires minimal sample.Provides limited information on molecular connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Detailed information on the molecular skeleton, connectivity of atoms, and stereochemistry.Provides unambiguous structural elucidation.Requires larger sample amounts, more expensive instrumentation, and longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, which can be used to deduce the molecular formula and structural fragments.High sensitivity, provides molecular weight information.Can be destructive, interpretation of fragmentation patterns can be complex.
UV-Vis Spectroscopy Information about the electronic transitions within the molecule, particularly for conjugated systems.High sensitivity, useful for quantitative analysis.Provides limited structural information, spectra can be broad and non-specific.

For a definitive structural confirmation of 7-Chloro-5-propyl-[1][2][3]triazolo[1,5-a]pyrimidine, a combination of these techniques is ideal. For instance, ¹H and ¹³C NMR would confirm the precise arrangement of the propyl group and the substitution pattern on the heterocyclic core, while high-resolution mass spectrometry would provide the exact molecular weight, confirming the elemental composition.

Conclusion: An Integrated Approach to a Confident Characterization

The analysis of 7-Chloro-5-propyl-[1][2][3]triazolo[1,5-a]pyrimidine by IR spectroscopy serves as a cornerstone for its initial identification and quality assessment. The predicted spectrum, based on a solid foundation of data from analogous compounds, provides a reliable reference for researchers. However, for the rigorous demands of drug development and scientific publication, a holistic analytical strategy is indispensable. By integrating the functional group information from IR spectroscopy with the detailed connectivity data from NMR and the molecular weight confirmation from mass spectrometry, researchers can achieve an unequivocal and comprehensive characterization of this and other novel chemical entities. This multi-faceted approach not only ensures the scientific integrity of the data but also accelerates the journey from discovery to application.

References

  • Tang, C., Li, Z., & Wang, Q. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 1337–1343. Available from: [Link]

  • Anonymous. (2014). 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Available from: [Link]

  • Anonymous. (n.d.). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Available from: [Link]

  • Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614–622. Available from: [Link]

  • Anonymous. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4035. Available from: [Link]

  • Singh, P., et al. (2024). Synthesis, characterization and antimicrobial evaluation of triazole substituted pyrimidine derivatives. Indian Journal of Chemistry, 63B(8), 806-814. Available from: [Link]

  • Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry, 209, 112944. Available from: [Link]

  • Khan, I., et al. (2021). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 26(19), 5757. Available from: [Link]

  • Shah, A. M., & Rojivadiya, A. J. (n.d.). An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine. ResearchGate. Available from: [Link]

  • Phillips, M. A., et al. (2015). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of Medicinal Chemistry, 58(19), 7904–7918. Available from: [Link]

  • Salgado, A., et al. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622. Available from: [Link]

  • Tang, C., Li, Z., & Wang, Q. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 1337-1343. Available from: [Link]

  • Anonymous. (n.d.). Table of Characteristic IR Absorptions. Available from: [Link]

  • Anonymous. (2016). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 52(7), 429-431. Available from: [Link]

  • PubChem. (n.d.). 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine. Available from: [Link]

  • de Souza, M. V. N., et al. (2016). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 24(22), 5846–5853. Available from: [Link]

  • Anonymous. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(22), 5479. Available from: [Link]

  • Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry, 209, 112944. Available from: [Link]

  • Anonymous. (2008). Blue Organic Light-emitting Supramolecular Microfibers: The Self-assembly of a 1,2,4-Triazolo[1,5-a]pyrimidine Derivative. Molecules, 13(4), 863-871. Available from: [Link]

  • PubChem. (n.d.). [1][2][3]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. Available from: [Link]

Safety Operating Guide

7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine Proper Disposal Procedures

Executive Summary & Chemical Identity

Objective: Safe containment, handling, and disposal of 7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine (hereafter referred to as CPTP ).

CPTP is a reactive heterocyclic intermediate commonly used in pharmaceutical synthesis (e.g., for purine bio-isosteres). Its core hazard lies in the electrophilic nature of the C-7 chlorine atom, which makes it susceptible to nucleophilic attack and hydrolysis, potentially releasing acidic byproducts (HCl) upon degradation.

Property Details
Chemical Name 7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine
CAS Number 917747-66-1
Physical State Solid (White to off-white powder/crystals)
Molecular Formula C₈H₉ClN₄
Reactivity Profile Electrophile: Reacts with nucleophiles (amines, thiols, water).[1] Hydrolyzes slowly in moist air; rapidly in basic aqueous media.

Safety Assessment (Risk Analysis)

Before handling waste, you must acknowledge the specific hazards associated with this compound's reactivity.

GHS Hazard Classification[2][3]
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[2]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[2]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[2]

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of dust/aerosols, which are potent respiratory irritants.
Hand Nitrile Gloves (Double-gloved recommended)CPTP is an organic halide; nitrile offers good splash protection. Change immediately if contaminated.
Eye Chemical Safety GogglesPrevent contact with dust or splashes; standard safety glasses are insufficient for powder handling.
Body Lab Coat (Buttoned), Long SleevesMinimizes skin exposure to potential hydrolysis products (HCl).

Operational Handling & Storage

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon or Nitrogen). Moisture will degrade the compound, liberating HCl gas and rendering the material sticky/corrosive.

  • Weighing: Always weigh in a chemical fume hood to prevent dust inhalation.

  • Incompatibility: Keep away from strong oxidizers , strong bases (causes rapid hydrolysis), and amines (causes exothermic substitution).

Disposal Protocol: The "Decision Tree"

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) and local EHS regulations. CPTP must be treated as Halogenated Hazardous Waste.

Step-by-Step Disposal Procedure

A. Solid Waste (Pure Compound or Contaminated Solids)

  • Segregation: Do not mix with non-halogenated solids or general trash.

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a double-lined hazardous waste bag.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine"

    • Hazard Check: Toxic, Irritant.[3]

    • Constituents: 100% CPTP.

  • Deactivation (Optional for Large Quantities >50g):

    • Protocol: Dissolve in a small amount of acetone, then slowly add 1M NaOH. Stir for 2 hours. This converts the reactive chloro-pyrimidine to the less toxic hydroxy-derivative.

    • Result: Dispose of the resulting slurry as Halogenated Liquid Waste .

B. Liquid Waste (Mother Liquors/Solutions)

  • Segregation: Pour into the Halogenated Organic Solvent waste stream (e.g., DCM/Chloroform waste carboy).

    • Critical:Do NOT pour into the Non-Halogenated (Acetone/Methanol) stream. The chlorine content requires high-temperature incineration scrubbed for HCl.

  • pH Check: If the waste solution is acidic (due to partial hydrolysis), neutralize to pH 6-8 with Sodium Bicarbonate (NaHCO₃) before adding to the main waste carboy to prevent gas evolution in the container.

C. Empty Containers

  • Triple Rinse: Rinse the empty bottle 3 times with a compatible solvent (e.g., Acetone or DCM).

  • Rinsate Disposal: Pour all rinsates into the Halogenated Liquid Waste container.

  • Defacing: Cross out the original label and mark as "Empty." Discard the bottle in glass trash or chemically contaminated plastic waste depending on material.

Visual Disposal Logic (Decision Tree)

DisposalTree Start Waste Generation: 7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine StateCheck What is the physical state? Start->StateCheck Solid SOLID WASTE (Powder, contaminated gloves, paper) StateCheck->Solid Powder/Debris Liquid LIQUID WASTE (Reaction mixtures, mother liquor) StateCheck->Liquid Solution SolidAction 1. Place in HDPE Jar or Double Bag 2. Label: 'Toxic Solid - Halogenated' Solid->SolidAction LiquidCheck Is it Acidic? (pH < 5) Liquid->LiquidCheck Neutralize Neutralize with NaHCO3 until pH 6-8 LiquidCheck->Neutralize Yes LiquidAction Dispose in HALOGENATED Solvent Waste Carboy LiquidCheck->LiquidAction No Neutralize->LiquidAction

Caption: Operational decision tree for segregating and treating CPTP waste streams.

Emergency Procedures (Spill & Exposure)

In case of Accidental Release:

  • Evacuate & Ventilate: If a powder spill creates dust, evacuate the immediate area.

  • PPE Up: Wear nitrile gloves, goggles, and a lab coat. Use a dust mask if outside a hood.

  • Containment:

    • Solid Spill: Do NOT sweep dry (creates dust). Cover with wet paper towels (dampened with water or acetone) to weigh down the powder, then wipe up.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if the solvent is flammable.

  • Cleaning: Wipe the surface with a dilute (5%) Sodium Bicarbonate solution to neutralize any hydrolyzed acid residues.

  • Disposal: Place all cleanup materials into a sealed bag labeled "Hazardous Waste: CPTP Spill Debris."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21766612, 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine. (Accessed 2026).

  • Fisher Scientific. Safety Data Sheet: 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine. (Revision Feb 2024).

  • Emory University EHS. Chemical Waste Disposal Guidelines: Halogenated vs. Non-Halogenated Segregation.

  • Sigma-Aldrich. Product Specification & Safety: 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 52341-91-0).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 7-Chloro-5-propyl-triazolo[1,5-a]pyrimidine

A Senior Application Scientist's Guide to Personal Protective Equipment for 7-Chloro-5-propyl-[1][2][3]triazolo[1,5-a]pyrimidine

Introduction: A Risk-Based Approach to Safety

The[1][2]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, valued for its versatile pharmacological properties.[3][4][5] As researchers and drug development professionals, our ability to innovate with molecules like 7-Chloro-5-propyl-[1][2]triazolo[1,5-a]pyrimidine hinges on our ability to handle them with the utmost safety and precision. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our directive is clear: to ensure that robust safety protocols are as integral to our work as the scientific method itself. This document provides the essential, immediate safety and logistical information necessary for the confident and safe handling of this compound.

Section 1: Hazard Analysis and Risk Assessment

While specific toxicological data for the propyl-substituted variant is not publicly available, a thorough risk assessment can be constructed by analyzing structurally similar compounds. The core 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine and its methyl-substituted analog provide a reliable hazard profile, driven by the reactivity of the chlorinated heterocyclic system.

The primary hazards identified are consistent across these analogs and form the basis of our PPE strategy.[1][6]

Hazard Statement GHS Classification Implication for Handling Source(s)
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)Prevents ingestion via contaminated hands or airborne dust.[1][6]
H315: Causes skin irritationSkin Irritation (Category 2)Requires a robust barrier to prevent direct skin contact.[1][6]
H319: Causes serious eye irritationEye Irritation (Category 2A)Mandates stringent eye protection to prevent splashes or contact with airborne particles.[1][6]
H335: May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)Necessitates control of airborne dust and potential use of respiratory protection.[1][6]

Causality Behind the Hazards: The chloro- and triazolo-moieties contribute to the electrophilic nature of the compound, making it reactive with biological nucleophiles found in the skin, eyes, and mucous membranes. This reactivity is the underlying cause of its irritant properties. The compound is typically a powder or crystalline solid, increasing the risk of airborne particle generation during handling.

Section 2: Multi-Layered Defense: Core PPE Requirements

A multi-layered approach to PPE is essential. The selection is not static; it must be adapted to the specific procedure being performed. The following table outlines the minimum required PPE and escalates based on the operational risk.

Task Risk Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers)LowSafety GlassesNitrile Gloves (single pair)Lab CoatNot required
Weighing & Aliquoting Solid (<1g)MediumChemical Splash GogglesDouble Nitrile GlovesLab CoatRecommended: N95 Respirator
Solution Preparation & Transfers MediumChemical Splash GogglesDouble Nitrile GlovesLab CoatNot required if in a fume hood
Synthesis & Reactions (>1g scale)HighGoggles & Face ShieldDouble Nitrile GlovesChemical-Resistant Apron over Lab Coat or Disposable GownRequired if not in a certified chemical fume hood

Expert Rationale:

  • Eye and Face Protection : Given the H319 warning ("Causes serious eye irritation"), standard safety glasses are insufficient.[1][6] Chemical splash goggles that form a seal around the eyes are the mandatory minimum. For larger-scale operations or tasks with a high splash potential, a full-face shield worn over goggles provides a critical secondary layer of protection.[7][8]

  • Hand Protection : Nitrile gloves are the preferred choice for general chemical resistance.[9] The practice of "double-gloving" is a field-proven technique that significantly reduces the risk of exposure from a single glove failure, which can occur via undetected pinholes or tears. This is especially critical when handling compounds with known skin irritation properties.

  • Body Protection : A standard lab coat protects personal clothing from minor spills.[9] However, for tasks involving larger quantities or a higher risk of splashes, a polyethylene-coated disposable gown or a chemical-resistant apron is necessary to prevent soak-through of the irritant.[2]

  • Respiratory Protection : The H335 classification ("May cause respiratory irritation") directly addresses the risk of inhaling airborne particles.[1][6] All handling of the solid compound outside of a certified containment device (like a chemical fume hood) requires respiratory protection. An N95 respirator can provide a baseline defense against particulate matter.

Section 3: Operational Protocols and Workflows

Procedural discipline is as vital as the equipment itself. The following protocols ensure that the PPE is used in a manner that maximizes protection and minimizes the risk of cross-contamination.

Step-by-Step PPE Donning Protocol
  • Preparation: Ensure all required PPE is readily available and has been inspected for defects.

  • First Layer: Don inner nitrile gloves.

  • Body Protection: Don lab coat or disposable gown, ensuring it is fully fastened.

  • Respiratory Protection: If required, perform a seal check and don the respirator.

  • Eye/Face Protection: Don chemical splash goggles. If required, add the face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or gown.

Step-by-Step PPE Doffing (Removal) Protocol

This sequence is designed to prevent contact with contaminated surfaces.

  • Decontaminate: If grossly contaminated, wipe down the face shield and outer gloves before removal.

  • Outer Gloves: Remove the outer pair of gloves without touching your skin. Peel one glove off, ball it in the gloved hand, and slide a finger from the clean hand under the cuff of the remaining glove to peel it off over the first. Dispose of immediately in a designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield and goggles from the back of the head forward. Place them in a designated area for decontamination.

  • Body Protection: Unfasten the lab coat or gown. Roll it away from the body, touching only the inside surfaces, and dispose of it in the appropriate waste stream.

  • Respiratory Protection: Remove the respirator from the back.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hygiene: Wash hands thoroughly with soap and water immediately.

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflowcluster_assessmentRisk Assessmentcluster_ppePPE SelectionstartStart: Assess Task & Scaleis_solidHandling Solid Form?start->is_solidis_containedWorking in Fume Hood?is_solid->is_containedYesadd_respAdd N95 Respiratoris_solid->add_respNois_splashHigh Splash Potential?base_ppeMinimum PPE:- Lab Coat- Goggles- Double Nitrile Glovesis_splash->base_ppeNoadd_face_shieldAdd Face Shieldis_splash->add_face_shieldYesis_contained->is_splashYesend_ppeProceed with Taskbase_ppe->end_ppeadd_resp->is_splashadd_face_shield->base_ppe

Caption: Decision workflow for selecting appropriate PPE.

Section 4: Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling workflow. All waste generated from handling 7-Chloro-5-propyl-[1][2]triazolo[1,5-a]pyrimidine is considered hazardous chemical waste.

  • Contaminated PPE: All disposable PPE, including nitrile gloves, gowns, and respirator cartridges, must be placed in a clearly labeled, sealed hazardous waste container immediately after removal. Never dispose of this material in the regular trash.

  • Chemical Waste: As a chlorinated heterocyclic compound, all residual chemical and contaminated materials (e.g., weighing paper, contaminated glassware) must be segregated into a dedicated "Halogenated Organic Waste" container.

  • Spill Management: In case of a spill, cordon off the area. Use a chemical spill kit with an absorbent appropriate for solid materials. Wear full high-risk PPE (including respiratory protection) during cleanup. All cleanup materials must be disposed of as halogenated hazardous waste.

  • Regulatory Compliance: The ultimate disposal of this waste must be conducted through a licensed hazardous waste management company in compliance with local and national regulations. Methods like high-temperature incineration are often employed for chlorinated wastes to prevent the formation of toxic byproducts such as dioxins.[10][11]

Conclusion

The safe handling of 7-Chloro-5-propyl-[1][2]triazolo[1,5-a]pyrimidine is achieved through a synthesis of knowledge, preparation, and disciplined practice. By understanding the compound's inherent hazards and applying the multi-layered PPE and procedural controls detailed in this guide, researchers can mitigate risks effectively. This commitment to safety not only protects the individual but also upholds the integrity of our scientific pursuits.

References

  • PubChem. 7-Chloro-[1][2]triazolo[1,5-a]pyrimidine. National Center for Biotechnology Information. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (October 30, 2019). [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (July 30, 2009). [Link]

  • American Chemistry Council. Protective Equipment.[Link]

  • American Elements. 7-Chloro-5-methyl-[1][2]triazolo[1,5-a]pyrimidine Safety Information.[Link]

  • University of Arizona, Research Laboratory & Safety Services. Personal Protective Equipment Selection Guide. (July 22, 2015). [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. (October 23, 2025). [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2]triazolopyrimidine Derivatives as Potential Anticancer Agents. (July 02, 2021). [Link]

  • Indonesian Journal of Science & Technology. Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (July 08, 2025). [Link]

  • Current Medicinal Chemistry. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (January 01, 2024). [Link]

  • ResearchGate. Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. (June 13, 2023). [Link]

  • Google Patents.
  • Indonesian Journal of Science & Technology. Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. (February 03, 2025). [Link]

  • Semantic Scholar. Disposal of Chlorine-Containing Wastes.[Link]

  • U.S. Environmental Protection Agency. [1][2]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(chloromethyl)-5-methyl- - Hazard.[Link]

  • PubChemLite. 7-chloro-5-propyl-[1][2]triazolo[1,5-a]pyrimidine.[Link]

  • ResearchGate. Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. (August 06, 2025). [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.